Product packaging for 5-Iodopenta-2,4-dienal(Cat. No.:CAS No. 168295-35-0)

5-Iodopenta-2,4-dienal

Cat. No.: B15162109
CAS No.: 168295-35-0
M. Wt: 208.00 g/mol
InChI Key: BOIFHZPYWVJCKZ-UHFFFAOYSA-N
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Description

5-Iodopenta-2,4-dienal is an iodinated unsaturated aldehyde of interest in synthetic organic chemistry and as a potential building block for more complex molecules. Compounds featuring iodine and an aldehyde group in a conjugated system can serve as versatile intermediates . The iodine atom can be further functionalized using modern methods in hypervalent iodine chemistry, a field known for enabling various selective oxidative transformations . Similarly, the dienal structure is a key flavorant motif found in nature, suggesting potential applications in the study of aroma compounds and flavors . Researchers exploring the properties of iodinated analogs of biologically active molecules may find this compound valuable. As with many specialized organoiodine compounds, its reactivity is derived from the interplay between its aldehyde functionalities and the iodine substituent, which can act as a good leaving group or be involved in radical processes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IO B15162109 5-Iodopenta-2,4-dienal CAS No. 168295-35-0

Properties

CAS No.

168295-35-0

Molecular Formula

C5H5IO

Molecular Weight

208.00 g/mol

IUPAC Name

5-iodopenta-2,4-dienal

InChI

InChI=1S/C5H5IO/c6-4-2-1-3-5-7/h1-5H

InChI Key

BOIFHZPYWVJCKZ-UHFFFAOYSA-N

Canonical SMILES

C(=CC=O)C=CI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodopenta-2,4-dienal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Iodopenta-2,4-dienal. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Chemical Structure and Properties

This compound is an organic compound characterized by a five-carbon chain with conjugated double bonds, an aldehyde functional group, and an iodine atom at the terminal position. The presence of these functionalities imparts specific reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅IOPubChem[1]
Molecular Weight 208.00 g/mol PubChem[1]
IUPAC Name (2E,4Z)-5-iodopenta-2,4-dienalPubChem[1]
Canonical SMILES C(=CC=O)C=CIPubChem[1]
InChI Key BOIFHZPYWVJCKZ-TZFCGSKZSA-NPubChem[1]
CAS Number 139850-51-6PubChem[1]
Appearance Pale yellow oil (predicted)-
Boiling Point Not determined-
Melting Point Not determined-
Solubility Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Insoluble in water (predicted).-

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While publicly available raw spectral data is limited, the following tables summarize the expected characteristic signals based on its structure.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
~193C1 (Aldehyde)
~150C3
~135C2
~130C4
~95C5

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.6d~7.5H1 (Aldehyde)
~7.2dd~15.0, ~10.0H3
~6.8d~10.0H4
~6.4dd~15.0, ~7.5H2
~6.1d~7.5H5

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3050C-H stretch (alkene)
~2850, ~2750C-H stretch (aldehyde)
~1680C=O stretch (conjugated aldehyde)
~1620, ~1580C=C stretch (conjugated diene)
~970C-H bend (trans-alkene)
~690C-I stretch

Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zProposed Fragment
208[M]⁺ (Molecular ion)
179[M-CHO]⁺
127[I]⁺
81[C₅H₅O]⁺
53[C₄H₅]⁺

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the hydroiodination of a suitable pentenyne precursor followed by oxidation of the resulting alcohol.

Experimental Workflow: Synthesis of this compound

G start Pent-2-en-4-yn-1-ol hydroiodination Hydroiodination (NaI, H₃PO₄) start->hydroiodination intermediate 5-Iodopenta-2,4-dien-1-ol hydroiodination->intermediate oxidation Oxidation (PCC or DMP) intermediate->oxidation product This compound oxidation->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Proposed synthetic workflow for this compound.

Step 1: Hydroiodination of Pent-2-en-4-yn-1-ol

  • To a stirred solution of pent-2-en-4-yn-1-ol (1.0 eq) in a suitable solvent such as acetic acid, add sodium iodide (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-iodopenta-2,4-dien-1-ol.

Step 2: Oxidation to this compound

  • Dissolve the crude 5-iodopenta-2,4-dien-1-ol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Reactivity and Potential Applications in Drug Development

This compound possesses multiple reactive sites, making it a versatile intermediate for organic synthesis.

  • Aldehyde Group: The aldehyde functionality can undergo nucleophilic addition, condensation reactions (e.g., aldol, Wittig), and reductive amination.

  • Conjugated Diene System: The diene can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex cyclic structures.

  • Carbon-Iodine Bond: The vinyl iodide moiety is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.

The presence of an α,β-unsaturated aldehyde motif suggests potential biological activity. Such compounds are known to be Michael acceptors and can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity can be exploited in the design of covalent inhibitors for therapeutic targets.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Target Protein cluster_1 Signaling Cascade Enzyme Enzyme with active site Cysteine Substrate Substrate Product Product Substrate->Product Enzymatic Reaction Inhibitor This compound Inhibitor->Enzyme Covalent Modification (Michael Addition)

Caption: Hypothetical inhibition of an enzyme via covalent modification.

The iodinated nature of the molecule also opens possibilities for its use as a precursor in the synthesis of radiolabeled compounds for imaging or therapeutic applications. Further research is warranted to explore the specific biological targets and potential therapeutic applications of this compound and its derivatives.

References

In-Depth Technical Guide: 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis, reactivity, and biological activity of 5-Iodopenta-2,4-dienal is limited in publicly available scientific literature. This guide provides information based on its known chemical structure, data from public chemical databases, and established principles of organic chemistry and toxicology for structurally related compounds.

Executive Summary

This compound, with the IUPAC name (2E,4Z)-5-iodopenta-2,4-dienal, is a polyunsaturated aldehyde containing a terminal iodine atom.[1] Its structure, featuring a conjugated π-system, an electrophilic aldehyde group, and a terminal carbon-iodine bond, suggests a high potential for reactivity and diverse chemical transformations. While specific applications in drug development are not documented, its similarity to other α,β-unsaturated aldehydes, a class of compounds known for their potent biological activities, indicates that it could serve as a valuable research chemical or a reactive intermediate in organic synthesis. This document outlines the known properties of this compound, proposes a hypothetical synthetic pathway, and discusses its potential reactivity and biological significance based on analogous structures.

Chemical Properties and Data

Quantitative data for this compound is primarily derived from computational models available in public databases like PubChem.

PropertyValueSource
IUPAC Name (2E,4Z)-5-iodopenta-2,4-dienalPubChem
Molecular Formula C₅H₅IOPubChem
Molecular Weight 208.00 g/mol PubChem
Canonical SMILES C(=C/C=O)\C=C/IPubChem
InChI Key BOIFHZPYWVJCKZ-TZFCGSKZSA-NPubChem
Computed XLogP3 1.5PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 1PubChem
Rotatable Bond Count 3PubChem

Hypothetical Synthesis Protocol

Step 1: Synthesis of (2E,4Z)-5-Iodopenta-2,4-dien-1-ol

This step would involve the reaction of a suitable pentadiyne precursor with a hydrozirconating agent, followed by quenching with iodine to install the terminal vinyl iodide. The stereochemistry would need to be carefully controlled.

Experimental Protocol (Hypothetical):

  • To a solution of penta-2,4-diyn-1-ol in an anhydrous, inert solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add one equivalent of Schwartz's reagent (Cp₂ZrHCl).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for hydrozirconation.

  • Cool the reaction to 0°C and add a solution of iodine (I₂) in the same solvent dropwise until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

The terminal alcohol would then be oxidized to the corresponding aldehyde using a mild oxidizing agent to avoid over-oxidation or reaction with the double bonds.

Experimental Protocol (Hypothetical):

  • Dissolve the purified (2E,4Z)-5-Iodopenta-2,4-dien-1-ol in an appropriate solvent such as dichloromethane.

  • Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up according to the chosen oxidizing agent's standard procedure.

  • Purify the final product, this compound, by column chromatography.

Visualizations

Hypothetical Synthesis Workflow

Synthesis_Workflow Hypothetical Synthesis of this compound Start Penta-2,4-diyn-1-ol Step1 Hydrozirconation-Iodination (Schwartz's Reagent, I₂) Start->Step1 Intermediate (2E,4Z)-5-Iodopenta-2,4-dien-1-ol Step1->Intermediate Step2 Mild Oxidation (e.g., Dess-Martin Periodinane) Intermediate->Step2 Product This compound Step2->Product

Caption: A potential two-step synthesis of this compound.

Potential Biological Reactivity Pathway

The electrophilic nature of the α,β-unsaturated aldehyde in this compound makes it a likely target for cellular nucleophiles, such as cysteine residues in proteins, via a Michael addition reaction. This is a common mechanism of action for many biologically active unsaturated aldehydes.[2]

Michael_Addition_Pathway Potential Cellular Interaction Pathway Compound This compound (Electrophile) Reaction Michael Addition Compound->Reaction Nucleophile Cellular Nucleophile (e.g., Cysteine Thiol in a Protein) Nucleophile->Reaction Adduct Covalent Protein Adduct Reaction->Adduct Outcome Altered Protein Function / Cellular Stress Adduct->Outcome

Caption: Michael addition as a potential mechanism of bioactivity.

Expected Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the functional groups present.

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the five vinyl protons. The aldehyde proton (CHO) would appear as a highly deshielded signal, likely a doublet, in the 9-10 ppm region. The other four protons on the double bonds would appear in the 5-7.5 ppm range with complex splitting patterns (doublets and doublets of doublets) due to cis and trans couplings.

  • ¹³C NMR Spectroscopy: The aldehyde carbon would be the most downfield signal, typically around 190-200 ppm. The five sp² hybridized carbons of the diene system would resonate in the 100-150 ppm region.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of a conjugated aldehyde would be expected around 1685-1705 cm⁻¹.[3] C=C stretching vibrations for the conjugated system would appear in the 1600-1650 cm⁻¹ region. A C-I stretching band would be expected in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 208. A prominent fragment would be the loss of the iodine atom ([M-127]⁺), resulting in a peak at m/z = 81. Other fragmentation patterns typical for aldehydes, such as α-cleavage, would also be expected.[3]

Potential Biological Significance and Toxicology

α,β-unsaturated aldehydes are a class of reactive molecules that can be generated endogenously through lipid peroxidation or encountered from environmental sources.[1][2] Many compounds in this class exhibit significant biological effects, which are often attributed to their ability to act as Michael acceptors.

  • Reactivity: The primary mode of action for many α,β-unsaturated aldehydes is the covalent modification of cellular macromolecules, particularly proteins, through the Michael addition of nucleophilic amino acid residues like cysteine, histidine, and lysine.[2] This can lead to enzyme inactivation, disruption of signaling pathways, and induction of cellular stress.

  • Potential Applications: The reactivity of this functional group is also harnessed in drug design. For example, some anticancer drugs incorporate an α,β-unsaturated carbonyl moiety to covalently bind to and inhibit target proteins. The presence of the iodine atom in this compound adds another layer of potential reactivity, as carbon-iodine bonds can participate in various coupling reactions and may influence the molecule's binding affinity and electronic properties.

  • Toxicology: Due to their high reactivity, many α,β-unsaturated aldehydes are cytotoxic and genotoxic.[2] They are known to induce oxidative stress and inflammatory responses.[1] Therefore, this compound should be handled with appropriate safety precautions as a potentially toxic and reactive substance.

Conclusion

This compound is a molecule with significant potential for chemical synthesis and biological investigation. While direct experimental data is sparse, its structural features—a conjugated dienal system and a terminal vinyl iodide—provide a strong basis for predicting its reactivity and potential utility. The hypothetical synthetic route and predicted spectroscopic data presented in this guide offer a starting point for researchers interested in exploring the chemistry and biology of this compound. Further research is warranted to synthesize this molecule, validate its properties, and investigate its potential applications in medicinal chemistry and materials science.

References

Spectroscopic and Synthetic Insights into 5-Halopenta-2,4-dienals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 5-halopenta-2,4-dienals, a class of reactive intermediates. Due to a lack of comprehensive, publicly available experimental data for 5-iodopenta-2,4-dienal, this document leverages data from its closely related and better-documented analogs, namely 5-bromo- and 5-chloropenta-2,4-dienal. The methodologies and spectral data presented herein are representative of this compound class and offer a robust framework for researchers working with these molecules.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-halopenta-2,4-dienals based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (Aldehyde)9.5 - 9.7d~7.5
H26.2 - 6.4dd~15.0, ~7.5
H37.0 - 7.2m-
H46.8 - 7.0m-
H56.0 - 6.2d~13.0

Table 2: Representative ¹³C NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃

CarbonChemical Shift (δ, ppm)
C1 (Carbonyl)192 - 194
C2135 - 137
C3150 - 152
C4130 - 132
C5100 - 105

Note: The chemical shifts are approximate and can vary based on the specific halogen and solvent used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-halopenta-2,4-dienals

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1680 - 1700Strong
C=C (Conjugated)1620 - 1640Medium
C-H (Aldehyde)2720 - 2820Medium
C-X (X=Cl, Br, I)500 - 800Medium-Strong
Mass Spectrometry (MS)

For this compound, the molecular ion peak ([M]⁺) would be expected at m/z ≈ 208, corresponding to the molecular formula C₅H₅IO. The mass spectrum of 5-halopenta-2,4-dienals will typically show a prominent molecular ion peak. Common fragmentation patterns for conjugated dienals involve the loss of the formyl radical (-CHO), the halogen atom, and cleavage of the carbon-carbon single bonds.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of 5-halopenta-2,4-dienals, adapted from general procedures for similar compounds.

Synthesis of 5-Halopenta-2,4-dienals

A common route to 5-halopenta-2,4-dienals involves the halogenation of a suitable precursor, such as furan, followed by ring-opening.

Materials:

  • Furan

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Iodine monochloride (ICl) for the iodo-analog

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Aqueous acid (e.g., dilute HCl)

Procedure:

  • Dissolve furan in the chosen solvent and cool the mixture to 0°C in an ice bath.

  • Slowly add the halogenating agent (NBS, NCS, or ICl) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Quench the reaction by adding water.

  • Acidify the mixture with dilute aqueous acid to facilitate ring-opening to the dienal.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

  • MS: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

G Synthesis and Purification Workflow A Reactants (Furan, Halogenating Agent) B Reaction (0°C, 1-2h) A->B 1. Mix C Quenching & Ring Opening (Water, Dilute Acid) B->C 2. Process D Workup (Extraction, Drying) C->D 3. Isolate E Purification (Column Chromatography) D->E 4. Purify F Characterization (NMR, IR, MS) E->F 5. Analyze

Caption: Generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

Spectroscopic Analysis Relationship

This diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of the target molecule.

G Spectroscopic Characterization Logic Molecule This compound NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_info Provides structural information (Carbon-Hydrogen framework) NMR->NMR_info IR_info Identifies functional groups (C=O, C=C) IR->IR_info MS_info Determines molecular weight and fragmentation MS->MS_info

Caption: Relationship between spectroscopic techniques for molecular characterization.

CAS number and molecular formula of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopenta-2,4-dienal is a halogenated α,β-unsaturated aldehyde. While specific research on this compound is limited, its structural features suggest potential for significant biological activity. As an α,β-unsaturated aldehyde, it is a potential Michael acceptor, capable of forming covalent bonds with biological nucleophiles. This reactivity is a cornerstone of the mechanism of action for several therapeutic agents. The presence of an iodine atom may further modulate its chemical reactivity and pharmacokinetic properties. This document provides a comprehensive overview of the known properties of this compound, a proposed synthetic pathway, and an exploration of its potential biological significance in the context of drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (2E,4Z)-5-Iodopenta-2,4-dienal

PropertyValueSource
Molecular Formula C₅H₅IOPubChem[1]
IUPAC Name (2E,4Z)-5-iodopenta-2,4-dienalPubChem[1]
PubChem CID 21626167PubChem[1]
Molecular Weight 208.00 g/mol PubChem[1]
Monoisotopic Mass 207.93851 DaPubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectroscopic Data

Spectroscopic data for (2E,4Z)-5-iodopenta-2,4-dienal is available through public repositories, providing insight into its structural confirmation.

Table 2: Spectroscopic Data for (2E,4Z)-5-Iodopenta-2,4-dienal

Spectrum TypeDescriptionSource
¹³C NMR Data available.SpectraBase
GC-MS Data available.SpectraBase
IR Vapor phase IR spectrum available.SpectraBase

Proposed Synthesis

A specific, experimentally validated synthesis for this compound is not documented in the readily available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following multi-step synthesis is a hypothetical pathway.

Experimental Protocol (Proposed)

Step 1: Synthesis of a Terminal Alkyne from a Suitable Aldehyde via Corey-Fuchs Reaction

  • To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the starting aldehyde (e.g., a protected 3-hydroxypropenal, 1.0 eq.) to the reaction mixture and stir for 1-2 hours at room temperature.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.

  • Purify the resulting dibromo-alkene by column chromatography.

  • Dissolve the purified dibromo-alkene in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (2.2 eq.) dropwise and stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the terminal alkyne product.

Step 2: Sonogashira Coupling of the Terminal Alkyne with a Vinyl Iodide

  • To a solution of the terminal alkyne (1.0 eq.) and a suitable vinyl iodide (e.g., iodoethylene, 1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) to the mixture.

  • Stir the reaction under an inert atmosphere at room temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the resulting enyne product by column chromatography.

Step 3: Conversion of the Terminal Alcohol to the Aldehyde

  • If a protected alcohol was used, deprotect it using appropriate conditions.

  • Dissolve the resulting alcohol in dichloromethane.

  • Add an oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) and stir at room temperature until the oxidation is complete.

  • Quench the reaction and purify the crude product to yield this compound.

G A Starting Aldehyde B Corey-Fuchs Reaction (PPh3, CBr4, then n-BuLi) A->B C Terminal Alkyne B->C D Sonogashira Coupling (Vinyl Iodide, Pd/Cu catalyst, Base) C->D E Enyne Intermediate D->E F Deprotection/Oxidation E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While no specific biological studies on this compound have been found, its chemical structure as an α,β-unsaturated aldehyde allows for informed predictions about its potential biological activities and applications.

Michael Acceptor Activity

α,β-Unsaturated aldehydes are electrophilic compounds that can react with nucleophiles via a Michael addition reaction.[2] In a biological context, the thiol groups of cysteine residues in proteins and glutathione are potent nucleophiles that can form covalent adducts with such compounds.[3] This covalent modification can alter the function of proteins and deplete cellular antioxidant stores.

G A This compound (Michael Acceptor) C Covalent Adduct (Altered Protein Function) A->C B Protein Thiol (Cysteine) (Nucleophile) B->C

Caption: Michael addition of this compound with a protein thiol.

Potential Modulation of the NRF2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that act as sensors for electrophilic stress. Covalent modification of these cysteines by electrophiles, such as α,β-unsaturated aldehydes, leads to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes. This mechanism suggests that this compound could be an activator of the NRF2 pathway, a therapeutic strategy being explored for diseases associated with oxidative stress.

G cluster_0 Cytoplasm cluster_1 Nucleus A This compound B Keap1 A->B Covalent Modification C Nrf2 B->C Dissociation D Ubiquitination & Degradation C->D Binding E Nrf2 C->E Translocation F ARE (Antioxidant Response Element) E->F G Gene Expression (e.g., HO-1, NQO1) F->G

Caption: Potential activation of the NRF2 pathway by this compound.

Conclusion

This compound is a molecule with the potential for interesting biological activity due to its α,β-unsaturated aldehyde moiety and iodine substitution. While specific experimental data for this compound is scarce, this guide provides a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted biological activities highlight its potential as a tool for probing cellular signaling pathways or as a lead compound in drug discovery programs, particularly those targeting oxidative stress-related diseases. Further research is warranted to synthesize and characterize this compound and to validate its predicted biological effects.

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for Handling 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety and toxicology data for 5-Iodopenta-2,4-dienal has been found in publicly available literature. The information presented in this guide is based on the known hazards of structurally related compounds, including unsaturated aldehydes and iodo-organic compounds. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme care. A thorough risk assessment should be conducted before any experimental work is undertaken.

Introduction

This compound is a chemical compound that contains both a reactive unsaturated aldehyde functional group and an iodoalkene moiety. While specific data on this molecule is scarce, its structure suggests potential for high reactivity and biological activity. This guide aims to provide a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound, drawing on data from analogous chemical classes.

Potential Hazards

The primary hazards associated with this compound are inferred from its constituent functional groups.

Hazards Associated with Unsaturated Aldehydes

Unsaturated aldehydes are a class of reactive electrophiles known for their potential to cause a range of adverse health effects.[1][2][3] Their toxicity is often mediated by their ability to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a 1,4-Michael addition reaction.[2][3]

  • Skin and Respiratory Irritation: Many unsaturated aldehydes are potent irritants to the skin, eyes, and respiratory tract.[4]

  • Skin Sensitization: Some unsaturated aldehydes are known to be skin sensitizers, with potency potentially decreasing with increasing carbon chain length.[4]

  • Systemic Toxicity: At high concentrations, these compounds can overwhelm detoxification pathways, leading to oxidative stress and the formation of protein and DNA adducts.[4] Repeated exposure may lead to systemic effects, including liver damage.[4]

  • Genotoxicity: The potential for genotoxicity is a concern with this class of compounds.[4]

Hazards Associated with Iodo-Organic Compounds

The presence of iodine in an organic molecule can also contribute to its toxicological profile.

  • Iodine Toxicity (Iodism): Chronic exposure to iodine-containing compounds can lead to a condition known as iodism, characterized by symptoms such as skin rash, headache, and inflammation of mucous membranes.

  • Thyroid Effects: The body can metabolize some iodo-organic compounds, releasing iodide, which can interfere with normal thyroid function.

  • General Toxicity: Acute poisoning from iodine compounds can cause corrosive effects on the gastrointestinal tract, leading to severe abdominal pain, vomiting, and diarrhea. Inhaled iodine-containing substances can cause rapid hypersensitivity reactions and edema of the glottis.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes general toxicological data for related unsaturated aldehydes. This data should be used for context and to inform a conservative risk assessment.

CompoundAcute Oral LD50 (rat)Acute Dermal LD50 (rabbit)Notes
2-Heptenal1300 mg/kg bw[4]860-1500 mg/kg bw[4]Moderate acute toxicity.[4]
2-NonenalNot expected to be acutely toxic[4]Not expected to be acutely toxic[4]
2-DodecenalNot expected to be acutely toxic[4]Not expected to be acutely toxic[4]

Data extrapolated from structurally similar compounds. The actual toxicity of this compound may differ significantly.

Experimental Protocols: Safe Handling Procedures

The following are general experimental protocols for handling potentially hazardous chemicals like this compound. These should be adapted to specific laboratory conditions and experimental setups.

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of appropriate PPE.

  • Gloves: Chemical-resistant gloves are mandatory. Given the reactive nature of the compound, it is advisable to use gloves with a high level of protection, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles or a face shield should be worn.

  • Lab Coat: A lab coat, preferably made of a chemical-resistant material, should be worn at all times to protect clothing and skin.

  • Respiratory Protection: If the compound is volatile or if there is a risk of generating aerosols, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

General Handling and Storage
  • Avoid Inhalation, Ingestion, and Skin Contact: Handle the compound with care to avoid generating dust or aerosols.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing and reducing agents.

  • Spill Cleanup: In the event of a spill, immediately evacuate the area and follow established laboratory spill cleanup procedures. Use appropriate absorbent materials and wear the necessary PPE.

Mandatory Visualizations

Experimental Workflow for Handling Hazardous Chemicals

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Fume Hood and Equipment Gather_PPE->Prepare_Workspace Weigh_Transfer Weigh and Transfer Compound Prepare_Workspace->Weigh_Transfer Reaction_Setup Set Up Reaction Apparatus Weigh_Transfer->Reaction_Setup Monitor_Reaction Monitor Reaction Reaction_Setup->Monitor_Reaction Quench_Reaction Quench Reaction Safely Monitor_Reaction->Quench_Reaction Workup_Purification Workup and Purification Quench_Reaction->Workup_Purification Waste_Disposal Dispose of Waste Properly Workup_Purification->Waste_Disposal Decontaminate_Glassware Decontaminate Glassware Waste_Disposal->Decontaminate_Glassware risk_assessment cluster_controls Control Measures Identify_Hazards Identify Potential Hazards (Toxicity, Reactivity, etc.) Assess_Risks Assess Risks (Likelihood and Severity) Identify_Hazards->Assess_Risks Implement_Controls Implement Control Measures Assess_Risks->Implement_Controls Review_Controls Review and Monitor Effectiveness Implement_Controls->Review_Controls Engineering_Controls Engineering Controls (Fume Hood) Implement_Controls->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Implement_Controls->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles) Implement_Controls->PPE Review_Controls->Identify_Hazards Re-evaluate

References

Solubility Profile of 5-Iodopenta-2,4-dienal in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 5-Iodopenta-2,4-dienal in common organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages solubility data from structurally analogous molecules and fundamental chemical principles to provide a robust predictive analysis. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented, offering a practical framework for researchers. This guide is intended to support research and development activities by providing a foundational understanding of the solubility characteristics of this compound.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a molecule with mixed polarity. The presence of the aldehyde group and the conjugated double bonds introduces polarity, while the five-carbon backbone and the iodine atom contribute to its nonpolar character.

Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. Polar aprotic solvents, such as acetone and ethyl acetate, are likely to be effective due to their ability to engage in dipole-dipole interactions with the aldehyde group. Polar protic solvents, like ethanol and methanol, should also be suitable, capable of hydrogen bonding with the oxygen atom of the aldehyde. Nonpolar solvents, such as hexane or toluene, may be less effective but could still show some degree of solubility due to the nonpolar hydrocarbon chain.

Solubility Data of Structurally Analogous Compounds

To further inform the predicted solubility of this compound, the solubility of acrolein, a structurally similar α,β-unsaturated aldehyde, is presented below. Acrolein's high miscibility with a variety of solvents suggests that this compound is also likely to be soluble in these solvents.

CompoundSolventSolubility
AcroleinWaterMiscible
EthanolMiscible
Diethyl EtherMiscible
AcetoneMiscible

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound using the shake-flask method coupled with UV-Vis spectroscopy.

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate)

  • Analytical balance

  • Scintillation vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3.2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the selected solvent at a known concentration. This will be used to create a calibration curve.

  • Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorbance (λmax) for this compound. Plot the absorbance versus concentration to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Preparation of Stock Solution B Generation of Calibration Curve A->B H Solubility Calculation B->H C Sample Preparation (Excess Solute) D Equilibration (Shaking) C->D E Phase Separation (Settling) D->E F Filtration of Supernatant E->F G UV-Vis Analysis F->G G->H

Caption: Experimental workflow for solubility determination.

Conclusion

In-depth Technical Guide: The Elusive 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for information regarding the discovery, history, synthesis, and biological activity of "5-Iodopenta-2,4-dienal" has yielded no specific results for this compound. This suggests that "this compound" may be a novel or yet-to-be-synthesized molecule, or it may be referred to by a different nomenclature in existing literature.

While the direct subject of this guide appears to be undocumented, this paper will explore the landscape of related chemical structures and synthetic methodologies that would be relevant to the potential synthesis and study of this compound. We will delve into the chemistry of pentadienals and the introduction of iodine into unsaturated systems, providing a foundational framework for researchers and drug development professionals interested in this class of compounds.

The Chemistry of Pentadienals: A Foundation

The core structure of the target molecule is the pentadienal backbone, a five-carbon chain with two conjugated double bonds and a terminal aldehyde group. This structural motif is of interest in organic synthesis and medicinal chemistry due to its reactivity and potential as a building block for more complex molecules. The conjugated system allows for a variety of chemical transformations, and the aldehyde group is a versatile handle for further functionalization.

General Properties of Pentadienals

Pentadienals are known to be reactive compounds, susceptible to polymerization and oxidation. Their chemistry is dominated by the electrophilic nature of the aldehyde and the nucleophilic character of the conjugated system.

Synthetic Strategies Towards Halogenated Pentadienals

The introduction of a halogen, in this case, iodine, at the 5-position of a pentadienal skeleton presents a significant synthetic challenge. The reactivity of the dienal system requires careful selection of iodinating agents and reaction conditions to achieve regioselectivity and avoid unwanted side reactions.

Potential Synthetic Routes

While no specific synthesis for this compound has been reported, several general strategies for the halogenation of unsaturated aldehydes and similar systems could be envisioned.

Table 1: Potential Synthetic Approaches for this compound

ApproachReagents and ConditionsPotential Challenges
Direct Iodination of 2,4-Pentadienal N-Iodosuccinimide (NIS), I₂, or other electrophilic iodine sources.Low regioselectivity, potential for addition to the double bonds, and reaction with the aldehyde.
Synthesis from a Pre-functionalized Precursor Starting from a precursor already containing iodine at the desired position, followed by the formation of the dienal structure.Availability and stability of the starting materials.
Organometallic Approaches Use of pentadienyl organometallic complexes followed by reaction with an iodine source.Requires multi-step synthesis of the organometallic precursor.
Experimental Workflow for a Hypothetical Synthesis

Below is a conceptual workflow for the synthesis of this compound based on the direct iodination approach. This is a speculative protocol that would require significant optimization.

Caption: A conceptual workflow for the hypothetical synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound is unknown, related α,β-unsaturated aldehydes are known to possess a range of biological effects, often mediated by their ability to act as Michael acceptors. They can covalently modify cysteine residues in proteins, thereby altering their function.

If this compound were to be synthesized, a logical starting point for investigating its biological activity would be to screen it against pathways known to be modulated by reactive electrophiles, such as the Keap1-Nrf2 and NF-κB signaling pathways.

Potential_Signaling_Pathways cluster_Keap1_Nrf2 Keap1-Nrf2 Pathway cluster_NFkB NF-κB Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Transcription Molecule This compound (Hypothetical) Molecule->Keap1 Potential Inhibition Molecule->IKK Potential Inhibition

Caption: Potential signaling pathways that could be modulated by this compound.

Future Directions and Conclusion

The absence of "this compound" in the current scientific literature presents an opportunity for novel research. The synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry. Subsequent investigation of its biological activity could uncover new therapeutic leads.

Future research should focus on:

  • The development of a reliable and scalable synthetic route to this compound.

  • Thorough characterization of its physical and chemical properties.

  • Screening for biological activity in relevant assays, particularly those related to inflammation and oxidative stress.

Methodological & Application

Synthetic Routes for Preparing 5-Iodopenta-2,4-dienal from Furfural: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed synthetic routes for the preparation of 5-Iodopenta-2,4-dienal, a potentially valuable building block in medicinal chemistry and drug development, starting from the bio-renewable platform chemical, furfural. Due to the absence of a direct, single-step conversion in the current literature, a multi-step synthetic pathway is proposed. This application note provides a detailed protocol for the most plausible route, based on established organic transformations.

Introduction

Furfural, readily available from lignocellulosic biomass, is an attractive starting material for the synthesis of a wide range of valuable chemicals. Its furan ring can be chemically manipulated to afford linear C5 compounds. This compound is a functionalized C5 building block with potential applications in the synthesis of complex molecules, including pharmaceuticals, due to its conjugated system and the presence of a reactive iodine atom, which can participate in various cross-coupling reactions. This document details a proposed synthetic strategy involving the reduction of furfural, oxidative ring-opening, and subsequent functional group manipulations to yield the target compound.

Proposed Synthetic Pathway

A viable synthetic route from furfural to this compound involves a three-stage process. The initial stage focuses on the reduction of the aldehyde functionality of furfural to an alcohol. The second stage involves the key ring-opening of the furan moiety to form a linear C5 precursor. The final stage is dedicated to the formation of the conjugated dienal system and the introduction of the iodine atom at the C5 position.

Synthetic_Pathway Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction Dihydropyran_Intermediate 2,5-Dimethoxy-2,5-dihydro-2-furfuryl alcohol Furfuryl_Alcohol->Dihydropyran_Intermediate Achmatowicz Reaction Penta_2_4_dienal Penta-2,4-dienal Dihydropyran_Intermediate->Penta_2_4_dienal Rearrangement & Elimination Target_Product This compound Penta_2_4_dienal->Target_Product Iodination

Caption: Proposed synthetic workflow for this compound from furfural.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and represent a practical approach to the synthesis.

Stage 1: Reduction of Furfural to Furfuryl Alcohol

This is a standard, high-yielding reduction of an aldehyde to a primary alcohol.

Materials:

  • Furfural

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford furfuryl alcohol as a pale-yellow oil.

Quantitative Data (Literature Reported):

ParameterValue
Yield>95%
PurityHigh
Stage 2: Achmatowicz Reaction for Oxidative Ring Opening

This key step converts the furan ring of furfuryl alcohol into a dihydropyran derivative.

Materials:

  • Furfuryl alcohol

  • N-Bromosuccinimide (NBS)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve furfuryl alcohol (1.0 eq) in a mixture of methanol and dichloromethane at -40 °C.

  • Add sodium bicarbonate (1.5 eq).

  • Slowly add a solution of N-bromosuccinimide (1.1 eq) in methanol/dichloromethane while maintaining the temperature at -40 °C.

  • Stir the reaction mixture at -40 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, 2,5-dimethoxy-2,5-dihydro-2-furfuryl alcohol, can be purified by column chromatography on silica gel.

Quantitative Data (Anticipated):

ParameterValue
Yield60-80%
PurityModerate to High
Stage 3: Formation of Penta-2,4-dienal and Iodination

This stage involves the acid-catalyzed rearrangement of the dihydropyran intermediate to form penta-2,4-dienal, followed by a regioselective iodination.

Part A: Synthesis of Penta-2,4-dienal

Materials:

  • 2,5-Dimethoxy-2,5-dihydro-2-furfuryl alcohol

  • Formic acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the dihydropyran intermediate from Stage 2 in a mixture of formic acid and water.

  • Heat the solution at reflux for 2-4 hours, monitoring the formation of the dienal by TLC.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile) to yield crude penta-2,4-dienal.

Part B: Iodination of Penta-2,4-dienal

Materials:

  • Penta-2,4-dienal

  • N-Iodosuccinimide (NIS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve triphenylphosphine (1.2 eq) in dichloromethane.

  • Add N-iodosuccinimide (1.2 eq) and stir for 15 minutes at room temperature to form the iodinating agent in situ.

  • Cool the mixture to 0 °C and add a solution of crude penta-2,4-dienal (1.0 eq) in dichloromethane dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Anticipated):

StageProductYield
3APenta-2,4-dienal40-60%
3BThis compound50-70%

Logical Relationship of Synthetic Stages

The synthesis follows a logical progression where the functionalities of the starting material are sequentially modified to build the desired product.

Logical_Flow Start Start: Furfural Step1 Step 1: Reduction (Aldehyde to Alcohol) Start->Step1 Intermediate1 Intermediate: Furfuryl Alcohol Step1->Intermediate1 Step2 Step 2: Ring Opening (Achmatowicz Reaction) Intermediate1->Step2 Intermediate2 Intermediate: Dihydropyran Derivative Step2->Intermediate2 Step3 Step 3: Dienal Formation (Rearrangement/Elimination) Intermediate2->Step3 Intermediate3 Intermediate: Penta-2,4-dienal Step3->Intermediate3 Step4 Step 4: Iodination (C-H to C-I) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Logical flow of the synthetic route from furfural to the target molecule.

Conclusion

The proposed multi-step synthesis provides a viable pathway for the preparation of this compound from furfural. While the individual steps are based on established chemical transformations, optimization of reaction conditions and purification procedures will be necessary to achieve high overall yields. This synthetic route opens avenues for the utilization of a bio-based starting material in the synthesis of functionalized molecules for applications in medicinal chemistry and materials science. Further research into direct ring-opening and C-H functionalization of furfural could lead to more atom-economical routes in the future.

Application Notes and Protocols for the Use of 5-Iodopenta-2,4-dienal in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Iodopenta-2,4-dienal in Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction typically occurs between a conjugated diene and a dienophile, an alkene or alkyne. The reaction is highly stereospecific and often proceeds with a high degree of regioselectivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

This compound is a functionalized diene containing both an electron-withdrawing aldehyde group and an iodine atom. The presence of the aldehyde group is expected to decrease the reactivity of the diene in a normal-electron-demand Diels-Alder reaction. However, it can also influence the regioselectivity of the cycloaddition. The iodine atom, being a halogen, can also affect the electronic properties and steric interactions of the diene.

Hypothetical Diels-Alder Reaction of this compound

Due to the electron-withdrawing nature of the aldehyde group, this compound is expected to react more readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, for this application note, we will consider a hypothetical normal-electron-demand reaction with a commonly used dienophile, N-phenylmaleimide, which is known to be reactive in Diels-Alder cycloadditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diene This compound Plus + Diene->Plus Reaction_Arrow Diene->Reaction_Arrow Dienophile N-Phenylmaleimide Dienophile->Reaction_Arrow Plus->Dienophile Solvent Toluene Temperature Heat (Reflux) Catalyst (Optional) Lewis Acid Product Cycloadduct Reaction_Arrow->Product

Caption: Hypothetical Diels-Alder reaction of this compound.

Quantitative Data (Illustrative)

The following table presents hypothetical data for the Diels-Alder reaction between this compound and N-phenylmaleimide. These values are for illustrative purposes and would require experimental validation.

ParameterValueNotes
Reactants
This compound1.0 equivThe limiting reagent.
N-Phenylmaleimide1.2 equivA slight excess of the dienophile is often used to ensure complete consumption of the diene.
Reaction Conditions
SolventTolueneA common non-polar solvent for Diels-Alder reactions.
Concentration0.1 MA typical starting concentration.
Temperature110 °C (Reflux)Heating is often required to overcome the activation energy of the reaction.
Reaction Time12-24 hoursReaction progress should be monitored by TLC or other analytical techniques.
Catalyst (Optional)Lewis Acid (e.g., ZnCl₂, AlCl₃)A Lewis acid catalyst may be used to increase the reaction rate and enhance stereoselectivity, though it can also promote side reactions.
Product
Expected Yield60-80%This is a hypothetical yield and would be dependent on optimized reaction conditions.
Diastereomeric Ratio (endo:exo)>10:1The endo product is typically favored due to secondary orbital interactions.

Experimental Protocol (Generalized)

This protocol is a general guideline for performing a Diels-Alder reaction with this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Lewis Acid (optional, e.g., Zinc Chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and a magnetic stir bar.

    • Dissolve the diene in anhydrous toluene.

    • Add N-phenylmaleimide (1.2 equiv) to the solution.

    • If using a Lewis acid catalyst, it should be added at this stage under inert conditions.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC. A common mobile phase would be a mixture of hexane and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.

    • If a Lewis acid was used, quench the reaction by adding a saturated aqueous solution of a suitable salt (e.g., NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the crude product under reduced pressure using a rotary evaporator.

    • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualizations

Diels-Alder Reaction Mechanism:

G Reactants Diene + Dienophile TS [Transition State] Reactants->TS [4+2] Cycloaddition Product Cycloadduct TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow:

G Setup Reaction Setup (Diene, Dienophile, Solvent) Reaction Heating under Reflux (12-24h) Setup->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: A typical experimental workflow for a Diels-Alder reaction.

Expected Stereoselectivity (Endo Rule):

The Diels-Alder reaction generally favors the formation of the endo product due to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state.

G cluster_TS Transition States cluster_Products Products Endo_TS Endo Transition State (Lower Energy) Endo_Product Endo Product (Major) Endo_TS->Endo_Product Favored Pathway Exo_TS Exo Transition State (Higher Energy) Exo_Product Exo Product (Minor) Exo_TS->Exo_Product Disfavored Pathway

Caption: The endo rule in Diels-Alder reactions.

References

Application Notes and Protocols: 5-Iodopenta-2,4-dienal as a Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodopenta-2,4-dienal is a highly functionalized five-carbon building block with significant potential in the synthesis of complex natural products. Its structure, featuring a conjugated dienal system and a reactive vinyl iodide, allows for a range of strategic transformations. The conjugated diene is primed for cycloaddition reactions, while the vinyl iodide is an excellent substrate for transition-metal catalyzed cross-coupling reactions.[1] This combination of reactive sites enables its use in convergent and efficient synthetic strategies. These application notes provide an overview of the potential applications of this compound in natural product synthesis, complete with detailed hypothetical protocols and data.

Application 1: Iterative Cross-Coupling for Polyene Synthesis

The vinyl iodide moiety of this compound makes it an ideal substrate for iterative cross-coupling reactions to construct polyene frameworks, which are common in many natural products.[2][3][4][5] A particularly powerful approach is the Suzuki-Miyaura coupling, which allows for the stereospecific formation of carbon-carbon bonds.[6]

Hypothetical Reaction Scheme: Dimerization via Suzuki-Miyaura Coupling

A common strategy in polyene synthesis is the iterative coupling of bifunctional building blocks.[2][3] In this hypothetical example, this compound is first converted to its corresponding pinacol boronic ester. This boronate can then be coupled with another molecule of this compound to yield a C10 decapentaenedial.

Table 1: Quantitative Data for Hypothetical Suzuki-Miyaura Dimerization

StepReactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1. BorylationThis compoundBis(pinacolato)diboronPd(dppf)Cl₂dppfKOAcDioxane801285
2. Coupling5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienalThis compoundPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90878
Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienal

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Add Pd(dppf)Cl₂ (0.03 equiv.) and dppf (0.03 equiv.).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired boronic ester.

Step 2: Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedial

  • To a flame-dried Schlenk flask, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienal (1.0 equiv.), this compound (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add a 4:1 mixture of toluene and water.

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 90°C and stir vigorously for 8 hours.

  • Cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the C10 decapentaenedial.

Suzuki_Coupling cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling IodoDienal This compound BoronateDienal Boronate Ester IodoDienal->BoronateDienal Pd(dppf)Cl₂, KOAc B2pin2 B₂(pin)₂ B2pin2->BoronateDienal Decapentaenedial Decapentaenedial BoronateDienal->Decapentaenedial Pd(PPh₃)₄, K₂CO₃ IodoDienal2 This compound IodoDienal2->Decapentaenedial

Suzuki-Miyaura coupling of this compound.

Application 2: Diels-Alder Reaction for Cyclohexene Synthesis

The conjugated diene system of this compound makes it a suitable diene for [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7][8][9][10] This provides a powerful method for the rapid construction of six-membered rings, which are core structures in many terpenoids and alkaloids. The electron-withdrawing aldehyde group activates the diene for reaction with electron-rich dienophiles.

Hypothetical Reaction Scheme: Diels-Alder Cycloaddition

In this example, this compound reacts with ethyl vinyl ether, an electron-rich dienophile, to form a substituted cyclohexene aldehyde. This reaction can be catalyzed by a Lewis acid to improve its rate and selectivity.

Table 2: Quantitative Data for Hypothetical Diels-Alder Reaction

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
This compoundEthyl vinyl etherZnCl₂Dichloromethane0 to 25248295:5
This compoundN-PhenylmaleimideNoneToluene110691>99:1
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.).

  • Dissolve the dienal in anhydrous dichloromethane and cool the solution to 0°C.

  • Add ethyl vinyl ether (2.0 equiv.).

  • Slowly add a solution of zinc chloride (0.2 equiv.) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the cyclohexene adduct.

Diels_Alder Dienal This compound TransitionState [4+2] Transition State Dienal->TransitionState Dienophile Ethyl Vinyl Ether Dienophile->TransitionState Catalyst ZnCl₂ Catalyst->TransitionState catalysis Product Cyclohexene Adduct TransitionState->Product

Diels-Alder reaction of this compound.

Application 3: Sonogashira Coupling for Polyenyne Synthesis

The vinyl iodide of this compound is also an excellent substrate for Sonogashira coupling, enabling the formation of a carbon-carbon triple bond. This reaction is valuable for the synthesis of enyne and polyenyne natural products, which exhibit a range of biological activities.

Hypothetical Reaction Scheme: Sonogashira Coupling

Here, this compound is coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 3: Quantitative Data for Hypothetical Sonogashira Coupling

Reactant 1Reactant 2Pd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25493
This compoundPhenylacetylenePd(PPh₃)₄CuIPiperidineDMF50688
Experimental Protocol: Sonogashira Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine and anhydrous THF via syringe.

  • Add trimethylsilylacetylene (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the enyne product.

Sonogashira cluster_catalytic_cycle Catalytic Cycle IodoDienal This compound PdII_Iodo Oxidative Addition (R-Pd(II)-I) IodoDienal->PdII_Iodo Alkyne TMS-Acetylene PdII_Alkyne Transmetalation (R-Pd(II)-C≡CR') Alkyne->PdII_Alkyne Pd0 Pd(0) Pd0->PdII_Iodo R-I PdII_Iodo->PdII_Alkyne R'C≡CH, CuI PdII_Alkyne->Pd0 Reductive Elimination Product En-yne Product PdII_Alkyne->Product

Sonogashira coupling of this compound.

This compound represents a powerful and versatile building block for the synthesis of a wide array of natural products. Its bifunctional nature allows for strategic and convergent approaches to complex molecular architectures. The protocols and data presented herein, while hypothetical, are based on well-established synthetic methodologies and are intended to provide a foundation for the practical application of this promising precursor in organic synthesis and drug discovery. The high reactivity of the vinyl iodide in cross-coupling reactions, combined with the dienal's utility in cycloadditions, opens up numerous possibilities for the efficient construction of polyene, cyclohexene, and polyenyne motifs common in bioactive natural products.

References

Application Notes and Protocols for the Iodination of Pentadienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the iodination of pentadienal. The methodologies are based on established principles of organic chemistry, including the iodination of α,β-unsaturated carbonyl compounds and electrophilic addition to conjugated dienes. While specific literature on the iodination of pentadienal is not abundant, the following protocols offer robust starting points for synthesis and further optimization.

Protocol 1: α-Iodination of Pentadienal

This protocol focuses on the selective iodination at the α-position of pentadienal, leveraging a catalyzed reaction with molecular iodine. This method is particularly useful for synthesizing α-iodo, α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis.

Experimental Protocol
  • Reagent Preparation :

    • Prepare a 0.5 M solution of pentadienal in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

    • Prepare a 0.6 M solution of molecular iodine (I₂) in THF.

    • Prepare a 0.1 M solution of 4-dimethylaminopyridine (DMAP) in THF to act as the catalyst.

  • Reaction Setup :

    • To a round-bottom flask equipped with a magnetic stirrer, add 10 mL of the pentadienal solution (5 mmol).

    • Place the flask in an ice bath to maintain a temperature of 0-5 °C.

    • Begin stirring the solution.

  • Reaction Execution :

    • Slowly add 1 mL of the DMAP catalyst solution (0.1 mmol) to the stirred pentadienal solution.

    • Add 10 mL of the molecular iodine solution (6 mmol) dropwise over a period of 30 minutes.

    • Allow the reaction to stir at 0-5 °C for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Work-up and Purification :

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the α-iodinated pentadienal.

Data Presentation
ParameterValue
SubstratePentadienal
ReagentsI₂, DMAP
SolventTHF/H₂O (4:1)
Temperature0-5 °C
Reaction Time2 hours
Hypothetical Yield 75-85%
Purity (post-column)>95%

Experimental Workflow

alpha_iodination_workflow reagent_prep Reagent Preparation (Pentadienal, I₂, DMAP solutions) reaction_setup Reaction Setup (Pentadienal in THF/H₂O at 0-5°C) reagent_prep->reaction_setup addition Reagent Addition (Add DMAP, then I₂ dropwise) reaction_setup->addition reaction Reaction (Stir for 2h at 0-5°C) addition->reaction workup Work-up (Quench with Na₂S₂O₃, Extract with Et₂O) reaction->workup purification Purification (Column Chromatography) workup->purification product α-Iodopentadienal purification->product

Caption: Workflow for the α-iodination of pentadienal.

Protocol 2: Electrophilic Addition of Iodine to Pentadienal

This protocol describes the electrophilic addition of iodine across the conjugated double bonds of pentadienal. This reaction can potentially yield 1,2- and 1,4-addition products. The reaction is typically carried out in a non-polar solvent to favor the electrophilic addition mechanism.

Experimental Protocol
  • Reagent Preparation :

    • Prepare a 0.5 M solution of pentadienal in dichloromethane (CH₂Cl₂).

    • Prepare a 0.5 M solution of molecular iodine (I₂) in dichloromethane.

  • Reaction Setup :

    • To a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, add 10 mL of the pentadienal solution (5 mmol).

    • Cool the flask to 0 °C using an ice bath.

  • Reaction Execution :

    • Slowly add 10 mL of the iodine solution (5 mmol) dropwise to the stirred pentadienal solution over 20 minutes.

    • Maintain the temperature at 0 °C and allow the reaction to stir for 1 hour.

    • Monitor the disappearance of the iodine color and the formation of products by TLC.

  • Work-up and Purification :

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to remove any unreacted iodine.

    • Wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting product mixture (1,2- and 1,4-diiodo adducts) can be analyzed by NMR spectroscopy to determine the product ratio and can be separated by careful column chromatography if desired.

Data Presentation
ParameterValue
SubstratePentadienal
ReagentI₂
SolventDichloromethane (CH₂Cl₂)
Temperature0 °C
Reaction Time1 hour
Hypothetical Yield 80-90% (as a mixture of isomers)
Product RatioDependent on reaction conditions

Experimental Workflow

electrophilic_addition_workflow reagent_prep Reagent Preparation (Pentadienal and I₂ in CH₂Cl₂) reaction_setup Reaction Setup (Pentadienal solution at 0°C, protected from light) reagent_prep->reaction_setup addition Iodine Addition (Add I₂ solution dropwise) reaction_setup->addition reaction Reaction (Stir for 1h at 0°C) addition->reaction workup Work-up (Wash with Na₂S₂O₃ and brine) reaction->workup analysis Analysis & Separation (NMR, Column Chromatography) workup->analysis products Diiodo Adducts (1,2- and 1,4-isomers) analysis->products

Caption: Workflow for the electrophilic addition of iodine to pentadienal.

Reaction Pathways

The iodination of pentadienal can proceed through different pathways depending on the reaction conditions, leading to either substitution or addition products.

reaction_pathways pentadienal Pentadienal sub_conditions Conditions: I₂, DMAP, THF/H₂O pentadienal->sub_conditions add_conditions Conditions: I₂, CH₂Cl₂ pentadienal->add_conditions alpha_iodo α-Iodopentadienal (Substitution Product) sub_conditions->alpha_iodo α-Iodination diiodo Diiodopentanal Adducts (1,2- and 1,4-Addition) add_conditions->diiodo Electrophilic Addition

Caption: Potential iodination pathways of pentadienal.

Application Notes and Protocols: 5-Iodopenta-2,4-dienal in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopenta-2,4-dienal is a valuable polyunsaturated building block in organic synthesis. Its terminal vinyl iodide moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions, enabling the extension of its conjugated system and the synthesis of complex polyenes. This document provides an overview of the potential applications of this compound in Suzuki, Sonogashira, and Heck cross-coupling reactions. While direct literature precedents for the cross-coupling of this compound are limited, this document provides detailed, representative protocols based on established methodologies for similar vinyl iodides. These protocols are intended to serve as a starting point for researchers looking to utilize this versatile reagent.

Introduction to this compound and Cross-Coupling Reactions

This compound is a bifunctional molecule featuring a terminal vinyl iodide and a conjugated aldehyde. The vinyl iodide is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. The aldehyde group provides a handle for further synthetic transformations.

The primary cross-coupling reactions where this compound can be employed are:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C(sp²)–C(sp²) bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)–C(sp) bond.

  • Heck Coupling: Reaction with an alkene to form a new C(sp²)–C(sp²) bond with vinylation.

These reactions, pioneered by Nobel laureates Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.

Synthesis of this compound

This compound can be synthesized from the potassium salt of glutaconaldehyde by reaction with iodine. The product is typically obtained as a mixture of (2E,4E) and (2E,4Z) isomers.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For this compound, this reaction would typically involve coupling with an aryl or vinyl boronic acid to generate a more extended conjugated system.

Table 1: Representative Suzuki-Miyaura Coupling of this compound
EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100880-92
3Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄THF/H₂O601675-90
Note: Yields are estimated based on typical Suzuki couplings of vinyl iodides and may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.01-0.05 eq.) and any necessary ligands.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-OR' L2 R1-Pd(II)-OR' L2 R1-Pd(II)-X L2->R1-Pd(II)-OR' L2 Base (-HX) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-OR' L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes. This is a powerful method for extending the pi-system of this compound.

Table 2: Representative Sonogashira Coupling of this compound
EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF50688-96
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene60885-95
31-HexynePd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃Acetonitrile801270-85
Note: Yields are estimated based on typical Sonogashira couplings of vinyl iodides and may vary.
Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
  • To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base.

  • Add the palladium catalyst (0.01-0.05 eq.) and the copper(I) iodide co-catalyst (0.02-0.10 eq.).

  • Stir the reaction mixture at the specified temperature, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-C≡CR2 L2 R1-Pd(II)-C≡CR2 L2 R1-Pd(II)-X L2->R1-Pd(II)-C≡CR2 L2 Transmetalation Cu-C≡CR2 Cu-C≡CR2 R1-Pd(II)-C≡CR2 L2->Pd(0)L2 Reductive Elimination (R1-C≡CR2) Cu-X Cu-X Cu-X->Cu-C≡CR2 H-C≡CR2, Base Cu-C≡CR2->Cu-X Transmetalation

Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.

Application in Heck Coupling

The Heck reaction involves the coupling of a vinyl halide with an alkene to form a substituted alkene. This reaction can be used to introduce further unsaturation into the polyene chain of the product derived from this compound.

Table 3: Representative Heck Coupling of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | 70-85 | | 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 24 | 65-80 | | 3 | Cyclohexene | Herrmann's catalyst | NaOAc | DMA | 120 | 12 | 60-75 | Note: Yields are estimated based on typical Heck couplings of vinyl iodides and may vary.

Experimental Protocol: Heck Coupling
  • In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (1.5-2.0 eq.), and the base (1.5-2.5 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.) and any ligands if required.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture with vigorous stirring for the specified time.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagram: Heck Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) Olefin Complex Olefin Complex R1-Pd(II)-X L2->Olefin Complex Olefin Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Olefin Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion H-Pd(II)-X L2 H-Pd(II)-X L2 Sigma-Alkyl Pd(II) Complex->H-Pd(II)-X L2 β-Hydride Elimination (Product) H-Pd(II)-X L2->Pd(0)L2 Reductive Elimination (Base)

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Conclusion

This compound is a promising substrate for various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, though representative, provide a solid foundation for researchers to explore the synthetic utility of this compound. The ability to readily extend its conjugated system opens up avenues for the synthesis of novel polyenes with potential applications in materials science, medicinal chemistry, and natural product synthesis. Careful optimization of reaction conditions will be key to achieving high yields and selectivities in these transformations.

Anwendungshinweise und Protokolle zur Derivatisierung von 5-Iodpenta-2,4-dienal zur weiteren Funktionalisierung

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

5-Iodpenta-2,4-dienal ist ein vielseitiges synthetisches Zwischenprodukt, das aufgrund seiner beiden reaktiven Stellen – dem Vinyliodid und dem α,β-ungesättigten Aldehyd – ein erhebliches Potenzial für die weitere Funktionalisierung in der organischen Synthese und der medizinischen Chemie birgt. Die Vinyliodid-Einheit ermöglicht eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen und eröffnet Wege zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Gleichzeitig bietet die α,β-ungesättigte Aldehyd-Funktionalität Möglichkeiten für Konjugatadditionen, Imin- und Enamin-Bildung sowie andere nukleophile Additionen. Diese duale Reaktivität macht 5-Iodpenta-2,4-dienal zu einem wertvollen Baustein für die Synthese komplexer Moleküle und potenzieller Wirkstoffkandidaten.

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 5-Iodpenta-2,4-dienal über beide reaktiven Zentren und stellt die erwarteten Produkte und potenziellen Ausbeuten in einer übersichtlichen Tabelle zusammen.

Datenpräsentation

Die folgende Tabelle fasst die potenziellen Derivatisierungsreaktionen von 5-Iodpenta-2,4-dienal zusammen, einschließlich der Art der Reaktion, der typischen Reagenzien, der erwarteten Produkte und der geschätzten Reaktionsausbeuten basierend auf analogen Systemen.

ReaktionsartFunktionelle GruppeTypische ReagenzienErwartetes ProduktGeschätzte Ausbeute (%)
Sonogashira-KupplungVinyliodidTerminales Alkin, Pd(PPh₃)₄, CuI, AminbaseKonjugiertes Enin85-95
Stille-KupplungVinyliodidOrganostannan, Pd(PPh₃)₄Konjugiertes Dien80-90
Heck-KupplungVinyliodidAlken, Pd(OAc)₂, PPh₃, BasePolyen75-85
Suzuki-KupplungVinyliodidOrganoboronsäure/-ester, Pd(PPh₃)₄, BaseKonjugiertes Dien85-95
Michael-Additionα,β-ungesättigter AldehydThiol, BaseThioether-Addukt90-98
Enamin-Bildungα,β-ungesättigter AldehydSekundäres Amin (z.B. Pyrrolidin), SäurekatalysatorEnamin80-90

Experimentelle Protokolle

Protokoll für die Sonogashira-Kupplung von 5-Iodpenta-2,4-dienal

Zweck: Einführung einer Alkinylgruppe an der C5-Position zur weiteren Funktionalisierung oder zur Synthese von konjugierten Enin-Systemen. Vinyliodide sind hochreaktive Substrate für die Sonogashira-Kupplung.[1][2][3][4]

Materialien:

  • 5-Iodpenta-2,4-dienal

  • Terminales Alkin (z. B. Phenylacetylen)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄]

  • Kupfer(I)-iodid (CuI)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)

  • Lösungsmittel (z. B. trockenes Tetrahydrofuran (THF) oder Dimethylformamid (DMF))

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • In einem trockenen, mit Argon gespülten Schlenk-Kolben werden 5-Iodpenta-2,4-dienal (1 Äquiv.), Pd(PPh₃)₄ (0,05 Äquiv.) und CuI (0,1 Äquiv.) in trockenem THF gelöst.

  • Triethylamin (3 Äquiv.) wird zu der Mischung gegeben.

  • Das terminale Alkin (1,2 Äquiv.) wird langsam zugetropft.

  • Die Reaktionsmischung wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und Sole gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel abgedampft.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte konjugierte Enin zu erhalten.

Protokoll für die Michael-Addition an 5-Iodpenta-2,4-dienal

Zweck: Einführung eines Nukleophils an der β-Position des α,β-ungesättigten Aldehyds zur Erzeugung von funktionalisierten Aldehyden.

Materialien:

  • 5-Iodpenta-2,4-dienal

  • Nukleophil (z. B. Thiophenol)

  • Basenkatalysator (z. B. Triethylamin oder DBU)

  • Lösungsmittel (z. B. Dichlormethan (DCM) oder THF)

Vorgehensweise:

  • 5-Iodpenta-2,4-dienal (1 Äquiv.) wird in DCM gelöst.

  • Triethylamin (0,1 Äquiv.) wird zu der Lösung gegeben.

  • Thiophenol (1,1 Äquiv.) wird langsam bei 0 °C zugetropft.

  • Die Reaktionsmischung wird bei Raumtemperatur gerührt und der Fortschritt mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die Phasen getrennt.

  • Die organische Phase wird mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das Michael-Addukt zu erhalten.

Protokoll für die Enamin-Bildung mit 5-Iodpenta-2,4-dienal

Zweck: Umwandlung der Aldehyd-Funktionalität in ein Enamin, das als Nukleophil in nachfolgenden Reaktionen dienen kann. Die Bildung von Enaminen erfolgt typischerweise durch die Reaktion eines Aldehyds oder Ketons mit einem sekundären Amin.[5][6]

Materialien:

  • 5-Iodpenta-2,4-dienal

  • Sekundäres Amin (z. B. Pyrrolidin)

  • Säurekatalysator (z. B. p-Toluolsulfonsäure, PTSA)

  • Lösungsmittel (z. B. Toluol oder Benzol)

  • Dean-Stark-Apparatur

Vorgehensweise:

  • In einem Rundkolben, der mit einer Dean-Stark-Apparatur und einem Rückflusskühler ausgestattet ist, werden 5-Iodpenta-2,4-dienal (1 Äquiv.) und Pyrrolidin (1,2 Äquiv.) in Toluol gelöst.

  • Eine katalytische Menge PTSA (0,01 Äquiv.) wird zugegeben.

  • Die Mischung wird zum Rückfluss erhitzt, bis die theoretische Menge Wasser im Dean-Stark-Abscheider gesammelt ist.

  • Nach dem Abkühlen wird das Lösungsmittel unter reduziertem Druck entfernt, um das rohe Enamin zu erhalten, das in der Regel ohne weitere Reinigung in der nächsten Stufe verwendet wird.

Visualisierungen

Derivatization_Pathways cluster_vinyl_iodide Vinyl Iodide Functionalization cluster_aldehyde Aldehyde Functionalization Start 5-Iodpenta-2,4-dienal Sonogashira Sonogashira Coupling (+ Terminal Alkyne, Pd/Cu) Start->Sonogashira Stille Stille Coupling (+ Organostannane, Pd) Start->Stille Heck Heck Reaction (+ Alkene, Pd, Base) Start->Heck Suzuki Suzuki Coupling (+ Organoboronic Acid, Pd, Base) Start->Suzuki Michael Michael Addition (+ Nucleophile, Base) Start->Michael Enamine Enamine Formation (+ Secondary Amine, Acid) Start->Enamine Product_Sonogashira Conjugated Enyne Sonogashira->Product_Sonogashira Product_Stille Conjugated Diene Stille->Product_Stille Product_Heck Polyene Heck->Product_Heck Product_Suzuki Conjugated Diene Suzuki->Product_Suzuki Product_Michael Functionalized Aldehyde Michael->Product_Michael Product_Enamine Enamine Intermediate Enamine->Product_Enamine

Abbildung 1: Derivatisierungswege für 5-Iodpenta-2,4-dienal.

Experimental_Workflow Start Start: 5-Iodpenta-2,4-dienal Reaction Derivatization Reaction (e.g., Sonogashira Coupling) Start->Reaction Monitoring Reaction Monitoring (TLC/DC) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis FinalProduct Final Derivatized Product Analysis->FinalProduct

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Fazit

Die vorgestellten Protokolle und Derivatisierungsstrategien unterstreichen die synthetische Nützlichkeit von 5-Iodpenta-2,4-dienal als vielseitigen Baustein in der organischen Synthese. Die Fähigkeit, selektiv entweder an der Vinyliodid- oder an der α,β-ungesättigten Aldehyd-Funktionalität zu reagieren, ermöglicht die gezielte Synthese einer breiten Palette von komplexen Molekülen. Diese Methoden sind besonders relevant für die Wirkstoffforschung, wo die systematische Modifikation von Leitsubstanzen zur Optimierung ihrer biologischen Aktivität entscheidend ist. Die hier beschriebenen Protokolle bieten eine solide Grundlage für Forscher, um das volle Potenzial dieses wertvollen Zwischenprodukts auszuschöpfen.

References

The Role of 5-Iodopenta-2,4-dienal in Heterocyclic Synthesis: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Iodopenta-2,4-dienal is a functionalized organic molecule with potential as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a conjugated diene system, an aldehyde, and a terminal iodine atom, offers multiple reactive sites for the construction of diverse ring systems. This document outlines the prospective applications of this compound in heterocyclic synthesis, providing hypothetical reaction schemes and protocols based on established chemical principles. While direct experimental data for this specific reagent is limited in publicly accessible literature, its reactivity can be inferred from analogous chemical transformations.

Theoretical Applications in Heterocyclic Synthesis

The unique combination of functional groups in this compound allows for its participation in several types of cyclization reactions, including cycloadditions and cyclocondensations. These reactions can lead to the formation of five- and six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur atoms.

Synthesis of Five-Membered Heterocycles

1. Pyrrole Synthesis:

This compound can potentially react with primary amines in a Paal-Knorr type synthesis. The initial condensation of the amine with the aldehyde would be followed by an intramolecular cyclization and subsequent elimination to afford a pyrrole ring. The iodine atom could be retained for further functionalization or eliminated during the reaction.

2. Furan Synthesis:

An intramolecular cyclization could be envisioned under acidic or basic conditions. For instance, treatment with a base could promote an intramolecular Williamson ether synthesis-type reaction, where the enolate of the aldehyde attacks the carbon bearing the iodine, leading to a furan derivative.

3. Thiophene Synthesis:

Reaction with a sulfur nucleophile, such as sodium sulfide or Lawesson's reagent, could lead to the formation of a thiophene ring. The reaction would likely proceed through the formation of a thioenal intermediate followed by intramolecular cyclization.

Synthesis of Six-Membered Heterocycles

1. Pyridine Synthesis:

A Hantzsch-type pyridine synthesis could be adapted, where this compound acts as the 1,5-dicarbonyl equivalent. Reaction with an enamine and an ammonia source could lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine.

2. Pyran Synthesis:

Under acidic conditions, the aldehyde could be protonated, activating the dienal system for an intramolecular hetero-Diels-Alder reaction, potentially leading to a dihydropyran derivative.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of various heterocycles from this compound. These are intended as a starting point for experimental design and would require optimization.

Protocol 1: Synthesis of N-Substituted Pyrroles

Objective: To synthesize an N-substituted pyrrole via the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium ethoxide)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of the chosen acid or base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

EntryAmineCatalystSolventTemperature (°C)Time (h)Yield (%)
1Anilinep-TSAToluene1101265
2BenzylamineNaOEtEthanol78872

Protocol 2: Synthesis of Substituted Furans

Objective: To synthesize a substituted furan via intramolecular cyclization of this compound.

Materials:

  • This compound

  • Base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen, argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data (Hypothetical):

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF25655
2K-OtBuTHF25460

Logical Workflow for Heterocycle Synthesis from this compound

The following diagram illustrates the potential synthetic pathways for the conversion of this compound into various heterocyclic systems.

logical_workflow cluster_five_membered Five-Membered Heterocycles cluster_six_membered Six-Membered Heterocycles start This compound pyrrole Pyrrole Derivatives start->pyrrole  + R-NH2 (Paal-Knorr) furan Furan Derivatives start->furan  Base-mediated Intramolecular Cyclization thiophene Thiophene Derivatives start->thiophene  + Sulfur Source (e.g., Na2S) pyridine Pyridine Derivatives start->pyridine  + Enamine, NH3 (Hantzsch-type) pyran Pyran Derivatives start->pyran  Acid-catalyzed Intramolecular Hetero-Diels-Alder drug_discovery_workflow synthesis Synthesis of Heterocycle (from this compound) screening High-Throughput Screening (Target-based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Catalytic Applications of 5-Iodopenta-2,4-dienal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopenta-2,4-dienal is a versatile, yet underutilized, synthetic building block with significant potential in modern catalytic chemistry. Its conjugated diene system, terminal aldehyde functionality, and vinyl iodide moiety offer multiple sites for strategic chemical modifications. This document provides an overview of the potential catalytic applications of this compound, with a focus on asymmetric organocatalysis. While specific catalytic protocols for this iodinated substrate are not yet extensively documented in peer-reviewed literature, this guide presents detailed protocols based on well-established methodologies for analogous 2,4-dienals. These protocols are intended to serve as a starting point for researchers to explore the unique reactivity of this compound in the synthesis of complex molecular architectures relevant to drug discovery and development.

Core Application: Asymmetric Organocatalytic Diels-Alder Reaction

The primary catalytic application highlighted here is the asymmetric Diels-Alder reaction, proceeding via trienamine activation. This powerful strategy allows for the enantioselective synthesis of highly functionalized cyclohexene derivatives, which are common motifs in natural products and pharmaceutical agents.

Signaling Pathway: Trienamine Catalysis

The catalytic cycle is initiated by the reaction of the 2,4-dienal with a chiral secondary amine catalyst, typically a diarylprolinol silyl ether, in the presence of an acid co-catalyst. This forms a reactive trienamine intermediate, which then undergoes a [4+2] cycloaddition with a suitable dienophile. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched cyclohexene product.

Trienamine_Catalysis Dienal This compound Trienamine Trienamine Intermediate Dienal->Trienamine + Catalyst, + Acid - H₂O Catalyst Chiral Secondary Amine Catalyst Catalyst->Trienamine Acid Acid Co-catalyst Acid->Trienamine Cycloadduct Cycloadduct-Iminium Ion Trienamine->Cycloadduct + Dienophile Dienophile Dienophile Dienophile->Cycloadduct Product Enantioenriched Cyclohexene Product Cycloadduct->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: General workflow for the trienamine-catalyzed Diels-Alder reaction.

Experimental Protocols

The following protocols are adapted from established procedures for non-iodinated 2,4-dienals and should be optimized for reactions involving this compound.

Protocol 1: Asymmetric Diels-Alder Reaction with N-Phenylmaleimide

Objective: To synthesize a chiral bicyclic product via an organocatalytic Diels-Alder reaction.

Materials:

  • This compound

  • N-Phenylmaleimide

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diarylprolinol silyl ether catalyst)

  • Benzoic Acid (co-catalyst)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

  • Add the acid co-catalyst, benzoic acid (0.02 mmol, 10 mol%).

  • Dissolve the catalyst and co-catalyst in anhydrous toluene (1.0 mL).

  • Add N-phenylmaleimide (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table presents representative data for analogous reactions with non-iodinated 2,4-dienals. This data should serve as a benchmark for the expected outcomes with this compound, although optimization will be necessary.

EntryDienophileCatalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)dree (%)
1N-Phenylmaleimide10Benzoic AcidToluene2495>20:199
2Dimethyl maleate10Benzoic AcidToluene488815:197
3Acrolein15Trifluoroacetic AcidCH₂Cl₂367510:192

Note: The presence of the iodine atom in this compound may influence the electronic properties and steric hindrance of the diene, potentially affecting reaction rates, yields, and stereoselectivities.

Logical Workflow for Catalyst and Condition Screening

For researchers new to this class of reactions, a systematic approach to optimizing the reaction conditions is recommended. The following diagram outlines a logical workflow for screening catalysts and reaction parameters.

Optimization_Workflow Start Define Substrates: This compound and Dienophile CatalystScreen Catalyst Screening (e.g., different diarylprolinol ethers) Start->CatalystScreen AcidScreen Acid Co-catalyst Screening (e.g., Benzoic, Acetic, TFA) CatalystScreen->AcidScreen SolventScreen Solvent Screening (e.g., Toluene, CH₂Cl₂, THF) AcidScreen->SolventScreen TempScreen Temperature Screening (e.g., 0 °C, RT, 40 °C) SolventScreen->TempScreen Analysis Analyze Yield, dr, and ee TempScreen->Analysis Analysis->CatalystScreen Iterate if necessary Optimized Optimized Conditions Analysis->Optimized

Caption: A stepwise approach for optimizing reaction conditions.

Applications in Drug Development

The chiral, densely functionalized cyclohexene products obtained from these catalytic methods are valuable intermediates in the synthesis of complex molecules for drug discovery. The vinyl iodide handle in the product derived from this compound is particularly advantageous, as it can be further functionalized using a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the rapid generation of diverse compound libraries for biological screening.

Conclusion

While the catalytic chemistry of this compound is a nascent field, the foundational principles of trienamine catalysis provide a robust framework for its exploration. The protocols and data presented herein, derived from analogous systems, offer a solid starting point for researchers to unlock the synthetic potential of this promising building block. The ability to generate complex, stereochemically rich scaffolds with a handle for further diversification makes this compound an attractive substrate for applications in medicinal chemistry and natural product synthesis. Further research is warranted to fully elucidate the specific catalytic conditions that will maximize the efficiency and selectivity of reactions involving this unique iodinated dienal.

Scale-up Synthesis of 5-Iodopenta-2,4-dienal for Laboratory Use: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Iodopenta-2,4-dienal, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, established large-scale synthesis protocol in the literature, a robust three-step synthetic route is proposed, starting from the commercially available 2,4-pentadienal. This method involves the protection of the aldehyde functionality, followed by a regioselective terminal iodination of the diene system, and subsequent deprotection to yield the final product.

Synthetic Strategy

The overall synthetic pathway is depicted below. The aldehyde group of 2,4-pentadienal is first protected as a cyclic acetal to prevent side reactions during the iodination step. The crucial step involves the regioselective introduction of iodine at the terminal (C5) position of the conjugated diene. Finally, the acetal protecting group is removed under mild acidic conditions to furnish this compound.

Synthesis_Workflow Start 2,4-Pentadienal Step1 Step 1: Acetal Protection Start->Step1 Ethylene Glycol, p-TsOH Intermediate1 Protected Diene Step1->Intermediate1 Step2 Step 2: Terminal Iodination Intermediate1->Step2 N-Iodosuccinimide (NIS), AIBN Intermediate2 Protected this compound Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Aqueous Acid End This compound Step3->End

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Penta-2,4-dien-1-ylidene)-1,3-dioxolane (Protected Diene)

This step involves the protection of the aldehyde group of 2,4-pentadienal as a cyclic acetal using ethylene glycol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2,4-Pentadienal82.1010.0 g121.8
Ethylene Glycol62.078.28 g (7.5 mL)133.9
p-Toluenesulfonic acid (p-TsOH)172.200.23 g1.34
Toluene-150 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-pentadienal (10.0 g, 121.8 mmol), ethylene glycol (7.5 mL, 133.9 mmol), p-toluenesulfonic acid (0.23 g, 1.34 mmol), and 150 mL of toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected diene.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(penta-2,4-dien-1-ylidene)-1,3-dioxolane.

Step 2: Synthesis of 2-((5-Iodopenta-2,4-dien-1-ylidene))-1,3-dioxolane (Protected this compound)

This step describes the regioselective terminal iodination of the protected diene using N-iodosuccinimide (NIS) under free-radical conditions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Protected Diene126.1510.0 g79.3
N-Iodosuccinimide (NIS)224.9819.6 g87.2
Azobisisobutyronitrile (AIBN)164.210.65 g3.96
Carbon Tetrachloride (CCl4)-200 mL-
10% Sodium Thiosulfate Solution-100 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve the protected diene (10.0 g, 79.3 mmol) in 200 mL of carbon tetrachloride.

  • Add N-iodosuccinimide (19.6 g, 87.2 mmol) and AIBN (0.65 g, 3.96 mmol) to the solution.

  • Heat the mixture to reflux (around 77°C) under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with 100 mL of 10% sodium thiosulfate solution to quench any remaining iodine, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected this compound.

Step 3: Synthesis of this compound

The final step is the deprotection of the acetal to regenerate the aldehyde functionality.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Protected this compound252.0510.0 g39.7
Acetone-150 mL-
Water-50 mL-
2M Hydrochloric Acid (HCl)-20 mL-
Diethyl Ether-200 mL-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Dissolve the protected this compound (10.0 g, 39.7 mmol) in a mixture of 150 mL of acetone and 50 mL of water in a 250 mL round-bottom flask.

  • Add 20 mL of 2M hydrochloric acid and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Expected yields are based on typical laboratory-scale preparations of analogous reactions.

StepReactantProductReagentsSolventTemp (°C)Time (h)Expected Yield (%)
12,4-PentadienalProtected DieneEthylene Glycol, p-TsOHToluene1102-485-95
2Protected DieneProtected this compoundNIS, AIBNCCl4774-660-70
3Protected this compoundThis compound2M HClAcetone/WaterRT2-480-90

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

Logical_Flow Start Start: 2,4-Pentadienal Protection Protection of Aldehyde Start->Protection Necessary to prevent side reactions Iodination Terminal Iodination Protection->Iodination Protected intermediate is required Deprotection Deprotection of Acetal Iodination->Deprotection Iodinated intermediate is formed Product Final Product: this compound Deprotection->Product Final product is obtained

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodopenta-2,4-dienal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incomplete Vilsmeier-Haack Reagent Formation: The Vilsmeier-Haack reagent, formed from a substituted formamide (e.g., N,N-dimethylformamide, DMF) and a phosphorus oxyhalide (e.g., POCl₃), is a crucial electrophile in the formylation step.

    • Solution: Ensure that the DMF and POCl₃ are of high purity and handled under anhydrous conditions to prevent decomposition. The reaction to form the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) before the addition of the diene substrate.

  • Low Reactivity of the Substrate: The Vilsmeier-Haack reaction is most effective with electron-rich substrates. If the starting material is not sufficiently activated, the reaction may not proceed efficiently.

    • Solution: While 2,4-pentadienal itself can be a substrate, using a more electron-rich precursor or a different synthetic route might be necessary if yields are consistently low.

  • Suboptimal Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is critical and substrate-dependent, typically ranging from below 0°C to 80°C.[1]

    • Solution: Experiment with a range of temperatures to find the optimal condition for the specific substrate being used. Start with lower temperatures and gradually increase to avoid potential polymerization or decomposition.

  • Ineffective Iodination: The choice of iodinating agent and reaction conditions significantly impacts the yield.

    • Solution: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent. The reaction may require an acid catalyst, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.

Problem 2: Formation of Multiple Products and Purification Challenges

Possible Causes and Solutions:

  • Di-iodination: The presence of two double bonds in the pentadienal system increases the possibility of di-iodination, leading to the formation of di-iodinated byproducts.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Using a slight excess or a 1:1 molar ratio of the substrate to the iodinating agent can minimize di-iodination. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction upon consumption of the starting material.

  • Polymerization: Conjugated dienes and aldehydes are susceptible to polymerization, especially under acidic conditions or at elevated temperatures.

    • Solution: Maintain a low reaction temperature and use a non-polymerizing solvent. The addition of a radical inhibitor, such as hydroquinone, might be beneficial.

  • Formation of Isomers: The product, this compound, can exist as different geometric isomers (E/Z isomers). The reaction conditions can influence the isomeric ratio.

    • Solution: Purification by column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can help separate the desired isomer. The specific geometry of the starting material can also influence the stereochemical outcome.

  • Hydrolysis of the Vilsmeier Intermediate: The iminium salt intermediate formed during the Vilsmeier-Haack reaction must be carefully hydrolyzed to the aldehyde. Incomplete or improper hydrolysis can lead to byproducts.

    • Solution: Ensure complete hydrolysis by treating the reaction mixture with an aqueous base (e.g., sodium acetate solution) during workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts can include:

  • Di-iodinated pentadienal: Resulting from the reaction of both double bonds with the iodinating agent.

  • Unreacted starting material: Incomplete reaction can leave residual 2,4-pentadienal.

  • Polymeric materials: Conjugated systems can polymerize under reaction conditions.

  • Over-formylation products: In some cases, the Vilsmeier-Haack reaction can lead to the formation of more complex structures.

  • Geometric isomers: The desired product may be formed as a mixture of E and Z isomers.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be chosen to achieve good separation between the starting material, the product, and any major byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What purification methods are most effective for isolating this compound?

A3: Column chromatography is the most common and effective method for purifying this compound. Silica gel is a suitable stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can be used as the eluent. The polarity of the eluent can be gradually increased to elute the product and separate it from less polar byproducts and more polar impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Iodosuccinimide (NIS): is a source of iodine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Work in a well-ventilated area, away from ignition sources.

  • General Handling: As with all chemical syntheses, it is essential to wear appropriate PPE and follow standard laboratory safety procedures.

Quantitative Data Summary

ParameterValue/RangeNotes
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.1-1.5 : 10-20The excess of the Vilsmeier reagent ensures complete formylation. DMF often serves as both reagent and solvent.
Molar Ratio (Substrate:NIS) 1 : 1.0-1.2A slight excess of NIS is often used to drive the iodination to completion.
Reaction Temperature (Vilsmeier) 0 - 80 °COptimal temperature is substrate-dependent.[1]
Reaction Temperature (Iodination) Room TemperatureIodination with NIS is typically carried out at or near room temperature.
Typical Yield 40-70%Yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction and Iodination:

This is a general protocol and may require optimization for specific substrates and scales.

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of the appropriate starting diene (1 eq.) in a minimal amount of anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral. Stir for 30 minutes.

  • Iodination: To the reaction mixture, add a solution of N-Iodosuccinimide (NIS, 1.1 eq.) in DMF. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Synthesis_Pathway 2,4-Pentadienal 2,4-Pentadienal Iminium_Salt Iminium Salt Intermediate 2,4-Pentadienal->Iminium_Salt Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Formylated_Intermediate 5-Formylpenta-1,3-diene (Hypothetical Intermediate) Iminium_Salt->Formylated_Intermediate Hydrolysis Hydrolysis Hydrolysis (H2O) Product This compound Formylated_Intermediate->Product Iodination Iodination Iodination (NIS)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Purity and Anhydrous Conditions of Reagents Start->Check_Reagents Check_Reagents->Start Reagents Impure/ Wet Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Temp->Start Temp Not Optimal Check_Stoichiometry Verify Stoichiometry of Iodinating Agent Optimize_Temp->Check_Stoichiometry Temp Optimized Check_Stoichiometry->Start Incorrect Stoichiometry Consider_Catalyst Consider Addition of Acid Catalyst for Iodination Check_Stoichiometry->Consider_Catalyst Stoichiometry OK Consider_Catalyst->Start No Improvement Success Improved Yield Consider_Catalyst->Success Catalyst Added

Caption: Troubleshooting workflow for low product yield.

Byproduct_Formation Main_Reaction Synthesis of this compound Byproduct1 Di-iodinated Product Main_Reaction->Byproduct1 Excess Iodinating Agent Byproduct2 Polymerization Main_Reaction->Byproduct2 High Temperature/ Acidic Conditions Byproduct3 Geometric Isomers Main_Reaction->Byproduct3 Non-stereoselective Reaction Byproduct4 Unreacted Starting Material Main_Reaction->Byproduct4 Incomplete Reaction

References

How to improve the yield of 5-Iodopenta-2,4-dienal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Iodopenta-2,4-dienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and accessible route is the direct α-iodination of a commercially available precursor, 2,4-pentadienal. This typically involves an electrophilic iodination reaction using molecular iodine (I₂) in the presence of a base or catalyst.

Q2: Why is my reaction yield consistently low?

Low yields can be attributed to several factors including incomplete reaction, degradation of the starting material or product, and competing side reactions. Key areas to investigate are the purity of the 2,4-pentadienal, the efficiency of the iodinating agent, and the reaction conditions (temperature, reaction time, and atmosphere). The inherent instability of polyunsaturated aldehydes can also contribute to lower yields.

Q3: The final product appears to be a dark, viscous oil instead of the expected product. What could be the cause?

The formation of a dark, viscous oil often indicates polymerization of the starting material or the product. 2,4-Pentadienal and the resulting this compound are susceptible to polymerization, especially at elevated temperatures or in the presence of acid or base catalysts. It is also possible that the product is unstable and degrades upon standing.

Q4: How can I purify the crude this compound?

Purification of unsaturated aldehydes can be challenging due to their reactivity. Standard column chromatography on silica gel can be effective, but care must be taken to avoid prolonged contact with the stationary phase which can be acidic and promote decomposition. A useful alternative for purifying aldehydes is the formation of a bisulfite adduct.[1][2][3][4][5] The aldehyde reacts with sodium bisulfite to form a solid adduct which can be filtered off and washed. The pure aldehyde can then be regenerated by treating the adduct with a mild base.

Q5: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Molecular iodine is corrosive and volatile, so it should be handled with care. The stability of this compound is not well-documented, so it should be handled as a potentially unstable compound and stored under an inert atmosphere at low temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive Iodinating Agent: The molecular iodine may be of poor quality or the activating agent (e.g., base) may be insufficient or decomposed. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor Quality Starting Material: The 2,4-pentadienal may be old or contain inhibitors from its manufacturing process.1. Use fresh, high-purity molecular iodine. Ensure the base (e.g., DMAP) is dry and of good quality. Consider increasing the stoichiometry of the base. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. 3. Purify the 2,4-pentadienal before use, for example, by distillation under reduced pressure.
Formation of Multiple Unidentified Byproducts 1. Side Reactions of the Dienal: 2,4-pentadienal can undergo side reactions such as Diels-Alder dimerization or reactions with impurities.[6][7] 2. Over-iodination: If the reaction conditions are too harsh, di- or tri-iodinated products may form. 3. Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods.1. Use dilute reaction conditions to minimize bimolecular side reactions. Ensure all glassware is scrupulously clean. 2. Carefully control the stoichiometry of the iodine. Add the iodine solution portion-wise to the reaction mixture to maintain a low concentration. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Decomposes During Workup or Purification 1. Acid Sensitivity: The product may be sensitive to acidic conditions, leading to decomposition on silica gel. 2. Thermal Instability: The product may be thermally labile and decompose at elevated temperatures during solvent removal. 3. Air Sensitivity: The polyunsaturated system may be prone to oxidation upon exposure to air.1. Neutralize the silica gel with a base (e.g., triethylamine in the eluent) before column chromatography. Alternatively, use the bisulfite adduct purification method.[1][2][3][4][5] 2. Remove the solvent under reduced pressure at low temperatures (rotary evaporator with a cold water bath). 3. Handle the purified product under an inert atmosphere and store it at low temperatures (e.g., in a freezer).
Polymerization of the Reaction Mixture 1. High Reaction Temperature: Elevated temperatures can promote the polymerization of unsaturated aldehydes. 2. Presence of Catalytic Impurities: Acidic or basic impurities can catalyze polymerization.1. Maintain a low and controlled reaction temperature. Consider running the reaction at 0 °C or even lower. 2. Use high-purity, freshly distilled solvents and reagents.

Experimental Protocols

Proposed Synthesis of this compound via α-Iodination of 2,4-Pentadienal

This protocol is a hypothetical procedure based on known methods for the α-iodination of α,β-unsaturated carbonyl compounds. Optimization may be required.

Materials:

  • 2,4-Pentadienal (freshly distilled)

  • Molecular Iodine (I₂)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve 2,4-pentadienal (1.0 eq) in a 1:1 mixture of anhydrous THF and deionized water.

  • To this solution, add potassium carbonate (1.2 eq) and 4-(dimethylamino)pyridine (0.2 eq).

  • In a separate flask, prepare a solution of molecular iodine (2.0 eq) in THF.

  • Slowly add the iodine solution to the reaction mixture at room temperature over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by forming the bisulfite adduct.

Quantitative Data

The following tables provide hypothetical quantitative data based on analogous iodination reactions of α,β-unsaturated aldehydes and ketones. These are intended as a starting point for optimization.

Table 1: Effect of Base on Reaction Yield

EntryBase (eq)Temperature (°C)Time (h)Yield (%)
1DMAP (0.1)251245
2DMAP (0.2)25865
3DMAP (0.5)25475
4Pyridine (1.0)252430
5K₂CO₃ (1.2)251255

Table 2: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF/H₂O (1:1)25865
2Dichloromethane251240
3Acetonitrile251050
4Ethanol251835

Table 3: Effect of Temperature on Reaction Time and Yield

| Entry | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 0 | 24 | 50 | | 2 | 25 (Room Temp) | 8 | 65 | | 3 | 40 | 4 | 60 (with some decomposition) |

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2,4-Pentadienal 2,4-Pentadienal Enolate Enolate 2,4-Pentadienal->Enolate Base I2 I₂ Iodonium_Ion Iodonium Ion Intermediate I2->Iodonium_Ion Base Base Enolate->Iodonium_Ion + I₂ This compound This compound Iodonium_Ion->this compound Elimination

Caption: Proposed reaction mechanism for the base-catalyzed α-iodination of 2,4-pentadienal.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 2,4-Pentadienal - Solvent (THF/H₂O) - Base (DMAP, K₂CO₃) Start->Reaction_Setup Reagent_Addition Slow addition of I₂ solution Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC Reagent_Addition->Reaction_Monitoring Workup Quench (Na₂S₂O₃) Extraction (Ether) Reaction_Monitoring->Workup Purification Column Chromatography or Bisulfite Adduct Formation Workup->Purification Characterization NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Byproducts_Observed Byproducts Observed? Low_Yield->Byproducts_Observed No Increase_Temp_Time Increase temperature or time Incomplete_Reaction->Increase_Temp_Time Yes Check_Reagents Check reagent purity/stoichiometry Incomplete_Reaction->Check_Reagents No Decomposition Decomposition during purification? Byproducts_Observed->Decomposition No Optimize_Conditions Optimize reaction conditions (dilution, inert atmosphere) Byproducts_Observed->Optimize_Conditions Yes Use_Milder_Purification Use milder purification (neutralized silica, bisulfite adduct) Decomposition->Use_Milder_Purification Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Optimizing Diels-Alder Reactions with 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving 5-Iodopenta-2,4-dienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in a Diels-Alder reaction?

This compound possesses both an electron-withdrawing aldehyde group and a halogen substituent. The aldehyde group at the C1 position makes the diene electron-poor, which can decrease its reactivity in a normal-electron-demand Diels-Alder reaction where the diene is typically electron-rich.[1][2] The iodine atom at the C5 position can have competing electronic effects. Halogens can be inductively electron-withdrawing but can also donate electron density through resonance. The overall effect on the diene's reactivity will depend on the specific dienophile used and the reaction conditions. For electron-poor dienes, an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile may be more favorable.[1][3]

Q2: How does the stereochemistry of the diene affect the reaction?

The Diels-Alder reaction requires the diene to be in the s-cis conformation. For this compound, there may be a higher energy barrier to achieve this conformation due to potential steric hindrance between the iodine atom and the aldehyde group.[2] If the diene is locked in an s-trans conformation, the reaction will not proceed.[4]

Q3: What are the most common side reactions to look out for?

Common side reactions in Diels-Alder reactions include polymerization of the diene or dienophile, especially at higher temperatures. Given the presence of the aldehyde group, which can be sensitive, other side reactions such as aldol condensations could occur under certain conditions, particularly if basic catalysts are used. The stability of the carbon-iodine bond should also be considered, as elimination or other side reactions involving the iodine atom could be possible under harsh conditions or with certain catalysts.

Q4: How can I improve the yield and selectivity of my reaction?

To improve the yield and selectivity, consider the following:

  • Lewis Acid Catalysis: Lewis acids can accelerate the reaction by coordinating to the aldehyde group, which can lower the energy of the diene's LUMO, potentially increasing its reactivity in a normal-electron-demand reaction.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar solvents may accelerate the reaction.

  • Temperature Control: While heating can increase the reaction rate, it can also lead to side reactions and the retro-Diels-Alder reaction. Optimization of the temperature is crucial.

  • Dienophile Selection: Using a highly reactive dienophile, such as one with strong electron-withdrawing groups, can improve yields. Alternatively, for this electron-poor diene, an electron-rich dienophile might be more effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Diene is in the unfavorable s-trans conformation. 2. Low reactivity of the diene/dienophile pair. 3. Reaction temperature is too low. 4. Decomposition of starting materials.1. Increase reaction temperature to overcome the rotational energy barrier. 2. Use a more reactive dienophile (e.g., with stronger electron-withdrawing groups) or switch to an electron-rich dienophile for an inverse-electron-demand reaction. 3. Gradually increase the reaction temperature and monitor for product formation. 4. Check the stability of this compound; consider synthesizing it fresh before use.
Formation of Multiple Products (Poor Regioselectivity) The unsymmetrical nature of this compound can lead to the formation of different regioisomers ("ortho" and "meta" adducts).[3][6][7][8]1. Use a Lewis acid catalyst to enhance the regioselectivity. The coordination of the Lewis acid to the aldehyde can direct the dienophile to a specific orientation. 2. Analyze the electronic properties of the diene and dienophile to predict the major regioisomer based on frontier molecular orbital theory.[3]
Polymerization of Starting Materials High reaction temperatures or prolonged reaction times can lead to polymerization of the diene or dienophile.1. Lower the reaction temperature. 2. Use a catalyst to allow the reaction to proceed at a lower temperature. 3. Add a radical inhibitor if radical polymerization is suspected.
Low Endo/Exo Selectivity The formation of both endo and exo stereoisomers can occur. The endo product is often kinetically favored.1. Lowering the reaction temperature generally favors the formation of the kinetic (endo) product. 2. Certain Lewis acids can enhance the endo selectivity.

Experimental Protocols

Below are hypothetical experimental protocols for a Diels-Alder reaction with this compound. These are starting points and may require optimization.

Protocol 1: Thermal Diels-Alder Reaction

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, xylene).

  • Add the dienophile (1.1 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane, toluene).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 eq) to the solution and stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables present hypothetical data for optimizing reaction conditions. These are illustrative and based on general principles of Diels-Alder reactions.

Table 1: Effect of Solvent and Temperature on Yield

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)
1Maleic AnhydrideToluene802445
2Maleic AnhydrideToluene1101260
3Maleic AnhydrideXylene140855 (with some decomposition)
4Maleic AnhydrideDichloromethane404830
5N-PhenylmaleimideToluene801875
6N-PhenylmaleimideDichloromethane257250

Table 2: Effect of Lewis Acid Catalysis on Yield and Regioselectivity

EntryDienophileLewis Acid (eq)SolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (ortho:meta)
1Methyl AcrylateNoneToluene110242560:40
2Methyl AcrylateAlCl₃ (0.2)Dichloromethane0126585:15
3Methyl AcrylateBF₃·OEt₂ (1.0)Dichloromethane0187090:10
4Methyl AcrylateZnCl₂ (0.5)Dichloromethane25245575:25

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Dienophile in Solvent B Add Lewis Acid (if applicable) at controlled temperature A->B Catalyzed Reaction C Heat or Cool to desired temperature A->C B->C D Monitor reaction progress (TLC, GC-MS) C->D E Quench Reaction D->E F Solvent Extraction E->F G Purification (Column Chromatography) F->G H Final Product G->H Characterization (NMR, MS)

Caption: General experimental workflow for the Diels-Alder reaction.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or No Reaction A Check s-cis Conformation Barrier Start->A C Low Reactivity? Start->C F Decomposition? Start->F B Increase Temperature A->B High Barrier Success Improved Yield B->Success D Use Lewis Acid Catalyst C->D Yes E Change Dienophile C->E Yes D->Success E->Success G Check Starting Material Purity F->G Yes H Lower Temperature/ Shorter Time F->H Yes G->Start H->Success

Caption: Troubleshooting guide for low-yield Diels-Alder reactions.

References

Technical Support Center: Purification of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Iodopenta-2,4-dienal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges associated with the purification of this reactive molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a conjugated system containing both an aldehyde and an iodoalkene functional group, making it susceptible to several degradation pathways:

  • Polymerization: Like many α,β-unsaturated aldehydes, it can undergo self-polymerization, which is often accelerated by heat, light, and acid or base catalysis. This is a common cause of sample discoloration (turning brown or black) and loss of material.

  • Oxidation: The aldehyde group is sensitive to oxidation, which can convert it to a carboxylic acid. The conjugated diene system can also be susceptible to oxidation.

  • Light Sensitivity: The presence of the iodinated and conjugated system makes the molecule sensitive to light, which can promote decomposition and polymerization. The carbon-iodine bond can be particularly labile.

  • Geometric Isomerization: The double bonds in the dienal system can potentially isomerize, leading to a mixture of stereoisomers which can be difficult to separate.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. A summary of potential impurities is provided in the table below.

Impurity Class Potential Compounds Reason for Presence Removal Challenge
Starting Materials Unreacted precursorsIncomplete reactionDepends on the polarity and volatility relative to the product.
Reaction Byproducts Isomers, over-iodinated or under-iodinated speciesNon-specific reaction conditionsSimilar chemical properties can make separation difficult.
Degradation Products Polymers, oxidation products (carboxylic acids)Instability of the target compoundCan be highly polar or insoluble, may streak on chromatography.
Solvents Residual reaction or extraction solventsIncomplete removal during workupUsually removable under high vacuum, but care must be taken not to degrade the product.

Q3: Which purification techniques are generally suitable for this compound?

A3: Due to its instability, purification should be performed quickly, at low temperatures, and with minimal exposure to air and light.

  • Flash Column Chromatography: This is often the most suitable method. It is recommended to use a deactivated stationary phase (e.g., silica gel treated with a mild base like triethylamine) to minimize degradation on the column.

  • Crystallization/Recrystallization: If the compound is a solid and a suitable solvent system can be found, crystallization can be a very effective method for achieving high purity.

  • Distillation: Due to the expected high boiling point and thermal instability, standard distillation is not recommended. Distillation under high vacuum (Kugelrohr) may be possible for small quantities but carries a high risk of decomposition.

Troubleshooting Guide

Q1: My purified this compound is rapidly turning dark. What is happening and how can I prevent it?

A1: Rapid discoloration is a strong indicator of polymerization or decomposition. To mitigate this:

  • Storage: Store the purified compound at low temperatures (≤ -20°C), under an inert atmosphere (argon or nitrogen), and protected from light.

  • Solvent: If stored in solution, use a non-protic, degassed solvent.

  • Inhibitors: Consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.

Q2: I am observing multiple spots on my TLC plate after purification. What could they be?

A2: Multiple spots could be due to several factors:

  • Isomers: You may have a mixture of geometric isomers (E/Z) which may have slightly different Rf values.

  • Degradation: The compound may be decomposing on the TLC plate (often silica gel, which is acidic). Try using neutral or deactivated TLC plates.

  • Incomplete Purification: Your purification may not have been successful in removing all impurities.

To diagnose the issue, you can co-spot your purified fraction with the crude material and analyze with different eluent systems.

Q3: My yield is very low after column chromatography. What are the possible reasons?

A3: Low recovery from column chromatography is a common issue with sensitive compounds.

  • Decomposition on Column: The acidic nature of standard silica gel can cause significant degradation.

  • Irreversible Adsorption: Highly polar impurities or degradation products might be streaking and causing the product to be retained on the column.

Workflow for Selecting a Purification Strategy

Purification_Strategy Start Crude this compound TLC_Analysis Analyze by TLC (deactivated plate) Start->TLC_Analysis Is_Solid Is the crude material a solid? Try_Crystallization Attempt Crystallization Is_Solid->Try_Crystallization Yes Chromatography Flash Chromatography on Deactivated Silica Is_Solid->Chromatography No Check_Purity Check Purity (NMR, LC-MS) Try_Crystallization->Check_Purity TLC_Analysis->Is_Solid Chromatography->Check_Purity Success Pure Product Check_Purity->Success Purity >95% Failure Re-evaluate Strategy Check_Purity->Failure Purity <95% Is_Thermally_Stable Is it known to be thermally stable? Failure->Is_Thermally_Stable Is_Thermally_Stable->Failure No Vacuum_Distillation Consider High Vacuum Distillation Is_Thermally_Stable->Vacuum_Distillation Yes Troubleshooting_Flowchart Start Low Purity or Yield Check_TLC Review TLC of Crude and Purified Material Start->Check_TLC Streaking Is there streaking on the TLC? Check_TLC->Streaking Decomposition Likely Decomposition Streaking->Decomposition Yes Multiple_Spots Multiple, close-running spots? Streaking->Multiple_Spots No Use_Deactivated_Support Use Deactivated Silica/Alumina Decomposition->Use_Deactivated_Support Isomer_Or_Impurity Isomers or similar impurities Multiple_Spots->Isomer_Or_Impurity Yes Low_Mass_Balance Low Mass Balance? Multiple_Spots->Low_Mass_Balance No Optimize_Eluent Optimize Eluent System (try different solvents) Isomer_Or_Impurity->Optimize_Eluent Adsorption_Issue Material stuck on column Low_Mass_Balance->Adsorption_Issue Yes Flush_Column Flush column with a very polar solvent (e.g., Methanol) Adsorption_Issue->Flush_Column

Technical Support Center: 5-Iodopenta-2,4-dienal Based Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodopenta-2,4-dienal. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: General Handling and Storage

Question: My this compound appears discolored (yellow/brown). Is it still usable?

Answer: Discoloration often indicates the release of free iodine (I₂), which can result from decomposition. The C-I bond in organoiodine compounds can be sensitive to light and heat.[1] While minor discoloration may not always prevent a reaction, it is a sign of impurity. For sensitive reactions, it is advisable to purify the starting material before use. Storage in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize decomposition.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Question: I am seeing very low to no conversion of my this compound in a Suzuki coupling reaction. What are the potential causes?

Answer: Low conversion in Suzuki coupling reactions can stem from several factors. A common issue is the quality and activity of the palladium catalyst. Ensure your palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands, is fresh. The choice of base is also critical; it must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of your starting material or product. The solubility of the base can also be a factor; if the base is not soluble in the reaction solvent, the reaction may not proceed efficiently.[2] Additionally, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.

Troubleshooting Workflow for Low Conversion in Suzuki Coupling:

low_conversion start Low Conversion Observed check_catalyst Check Catalyst Activity - Use fresh Pd source - Screen different ligands start->check_catalyst check_base Evaluate Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) - Ensure base solubility check_catalyst->check_base check_conditions Verify Reaction Conditions - Ensure inert atmosphere (N₂/Ar) - Use anhydrous solvents/reagents check_base->check_conditions check_boronic_acid Assess Boronic Acid Quality - Check for decomposition (protodeboronation) - Use a slight excess check_conditions->check_boronic_acid outcome Improved Conversion check_boronic_acid->outcome

Caption: Troubleshooting flowchart for low conversion in Suzuki coupling reactions.

Question: My Heck reaction with this compound and an alkene is giving a mixture of products, including what appears to be homocoupling of the starting material. How can I improve the selectivity?

Answer: Homocoupling is a common side reaction in palladium-catalyzed couplings and can arise from various pathways. To favor the desired Heck product, several parameters can be adjusted. Optimizing the palladium catalyst and ligand is a primary step; bulky electron-rich phosphine ligands often improve selectivity. The reaction temperature is also a critical factor; running the reaction at the lowest effective temperature can minimize side reactions. The choice of base and solvent can also influence the reaction outcome. Finally, ensuring the correct stoichiometry of reactants is important; using a slight excess of the alkene can sometimes suppress homocoupling of the vinyl iodide.

Question: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish. What can I do?

Answer: Sonogashira couplings can be sensitive to the reaction conditions. The presence of a copper(I) co-catalyst (e.g., CuI) is often crucial for facilitating the reaction at lower temperatures. Ensure your copper source is fresh and added under an inert atmosphere. The choice of amine base (e.g., triethylamine, diisopropylamine) is also important as it acts as both a base and a solvent. If the reaction is still slow, consider using a more active palladium catalyst or ligand system. The presence of the electron-withdrawing aldehyde group in this compound might also affect the reactivity, potentially requiring slightly more forcing conditions.

FAQ 3: Aldehyde-Related Side Reactions

Question: During my cross-coupling reaction, which is run under basic conditions, I am losing my product and observing a complex mixture by TLC and NMR. What could be happening to the aldehyde group?

Answer: The aldehyde functional group in this compound is susceptible to various side reactions under basic conditions, especially at elevated temperatures. These can include aldol-type condensation reactions, Cannizzaro reactions (if no α-hydrogens are present, which is not the case here), or general decomposition. If your desired reaction requires basic conditions that are detrimental to the aldehyde, you should consider protecting the aldehyde group.

Protecting Group Strategy for the Aldehyde:

aldehyde_protection start Aldehyde-Containing Starting Material protect Protect Aldehyde (e.g., form a cyclic acetal with ethylene glycol) start->protect reaction Perform Desired Reaction (e.g., Suzuki Coupling) protect->reaction deprotect Deprotect Aldehyde (e.g., mild acidic workup) reaction->deprotect product Final Product with Aldehyde Restored deprotect->product

Caption: Workflow for using a protecting group for the aldehyde functionality.

Acetals are excellent protecting groups for aldehydes as they are stable to many basic and nucleophilic reagents used in cross-coupling reactions.[3][4][5] A common method is to form a cyclic acetal using ethylene glycol and an acid catalyst. This protecting group can then be easily removed after the desired reaction by treatment with aqueous acid.

FAQ 4: Purification

Question: My product is a polar compound and is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?

Answer: Purifying polar aldehydes can indeed be challenging on silica gel due to strong interactions, leading to tailing and poor separation. Here are a few strategies to consider:

  • Solvent System Modification: For silica gel chromatography, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system can sometimes improve peak shape.

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This is often very effective for purifying polar compounds.

  • Alternative Stationary Phases: Other stationary phases like alumina (basic or neutral) or florisil can sometimes offer different selectivity compared to silica gel.

Data Presentation

Table 1: Illustrative Yields for Suzuki Coupling of this compound with Phenylboronic Acid under Various Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10085
3PdCl₂(dppf) (3)-Cs₂CO₃DMF8078
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃THF7065

Note: This data is illustrative and intended to show general trends. Actual results may vary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Aldehyde Protection (Acetal Formation)
  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux until no more water is collected.

  • Workup: Cool the reaction and quench with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure. The protected compound can often be used in the next step without further purification, or it can be purified by column chromatography.

General Protocol for Aldehyde Deprotection (Acetal Hydrolysis)
  • Setup: Dissolve the acetal-protected compound in a suitable solvent mixture (e.g., acetone/water or THF/water).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a milder acid (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Workup: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the aldehyde product by column chromatography.

References

Side reactions to consider when using 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodopenta-2,4-dienal.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound?

A1: As an α,β-unsaturated aldehyde, this compound has two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) and δ-carbon (C5) of the conjugated system. This leads to two main reaction pathways:

  • 1,2-Addition: Nucleophilic attack directly on the carbonyl carbon. This is favored by "hard" nucleophiles such as Grignard reagents and organolithium compounds.

  • 1,4-Conjugate Addition (Michael Addition): Nucleophilic attack at the β-carbon. This is generally favored by "soft" nucleophiles like amines, thiols, and cuprates.[1][2]

  • 1,6-Conjugate Addition: Nucleophilic attack at the δ-carbon, which is also part of the extended conjugated system.

The presence of the iodine atom at the C5 position can also influence reactivity, potentially participating in halogen-metal exchange reactions or being susceptible to elimination.

Q2: How can I minimize polymerization of this compound during storage and reactions?

A2: Dienals are prone to polymerization, especially when exposed to heat, light, or acidic/basic conditions.[3] To minimize this:

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The use of radical inhibitors, such as butylated hydroxytoluene (BHT), in small amounts can also be beneficial.

  • Reactions: Use the lowest effective temperature for your reaction. Avoid unnecessarily high concentrations of the dienal. Ensure all reagents and solvents are free of acidic or basic impurities that could catalyze polymerization.

Q3: Is the carbon-iodine bond stable under typical reaction conditions?

A3: The C-I bond is the weakest of the carbon-halogen bonds and can be labile under certain conditions.[4]

  • Reductive Conditions: Reagents like metal hydrides or catalytic hydrogenation can lead to deiodination.

  • Organometallic Reagents: Strong organometallic bases or nucleophiles (e.g., organolithiums) can participate in halogen-metal exchange.

  • Radical Reactions: The C-I bond can undergo homolytic cleavage to form radical intermediates.

Careful selection of reagents and reaction conditions is necessary to preserve the iodo-substituent if it is a desired feature of the final product.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 1,2- and 1,4-Addition Products

Problem: My reaction with a nucleophile is yielding a mixture of the 1,2-addition product (attack at the carbonyl) and the 1,4-addition product (Michael addition).

Possible Causes & Solutions:

  • Nature of the Nucleophile: "Hard" nucleophiles favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition. The observed mixture may be due to a nucleophile of intermediate hardness.

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can favor the thermodynamically more stable 1,4-adduct.

  • Lewis Acid Catalysis: The use of a Lewis acid can alter the electrophilicity of the carbonyl and β-carbon, influencing the regioselectivity.

Troubleshooting Workflow:

start Mixture of 1,2- and 1,4-Adducts nucleophile Modify Nucleophile start->nucleophile temperature Adjust Temperature start->temperature lewis_acid Add/Change Lewis Acid start->lewis_acid harder Use 'Harder' Nucleophile (e.g., R-Li, Grignard) nucleophile->harder For 1,2-Product softer Use 'Softer' Nucleophile (e.g., Cuprate, Thiol) nucleophile->softer For 1,4-Product lower_temp Lower Temperature (e.g., -78 °C) temperature->lower_temp For 1,2-Product higher_temp Increase Temperature temperature->higher_temp For 1,4-Product add_lewis Add Lewis Acid (e.g., TiCl4, ZnCl2) lewis_acid->add_lewis product_12 Favors 1,2-Addition harder->product_12 product_14 Favors 1,4-Addition softer->product_14 lower_temp->product_12 higher_temp->product_14 add_lewis->product_14

Caption: Troubleshooting workflow for poor regioselectivity.

Table 1: Effect of Nucleophile and Temperature on Addition to α,β-Unsaturated Aldehydes (Illustrative Data)

NucleophileTemperature (°C)1,2-Adduct (%)1,4-Adduct (%)
CH₃MgBr-78955
CH₃MgBr258020
(CH₃)₂CuLi-78<5>95
(CH₃)₂CuLi25<5>95
NaCN251090
Issue 2: Formation of Diels-Alder Adducts

Problem: I am observing a significant byproduct with a mass corresponding to a dimer of my starting material or an adduct with a solvent-derived alkene.

Possible Cause & Solutions:

This compound can act as a diene in a [4+2] Diels-Alder cycloaddition, reacting with itself or other dienophiles present in the reaction mixture.[5][6][7] This is particularly favorable at elevated temperatures.

  • Lower Reaction Temperature: The Diels-Alder reaction is often reversible at higher temperatures (retro-Diels-Alder), but its formation is favored kinetically at moderate temperatures. Running the reaction at the lowest possible temperature can disfavor this pathway.

  • Use of a Dienophile Scavenger: If a specific dienophile is suspected, adding a more reactive, sacrificial diene could be a strategy, though this can complicate purification.

  • Concentration: Lowering the concentration of the dienal can reduce the rate of this bimolecular side reaction.

Reaction Pathway Diagram:

dienal1 This compound (as Diene) da_adduct Diels-Alder Adduct (Dimer) dienal1->da_adduct dienal2 This compound (as Dienophile) dienal2->da_adduct

Caption: Dimerization of this compound via Diels-Alder reaction.

Issue 3: Unwanted Deiodination

Problem: My product is missing the iodine atom, and I observe byproducts consistent with the loss of iodine.

Possible Causes & Solutions:

  • Reductive Reagents: Strong reducing agents will cleave the C-I bond. If a reduction is necessary elsewhere in the molecule, consider using milder or more selective reagents.

  • Basic/Nucleophilic Conditions: Strong bases can promote elimination reactions, especially if there are acidic protons allylic to the iodine.

  • Light or Radical Initiators: Photochemical conditions or the presence of radical initiators can cause homolytic cleavage of the C-I bond.

Table 2: Stability of C-I Bond with Various Reagents (Illustrative)

ReagentConditionDeiodination Observed
NaBH₄Methanol, 0 °CMinimal
LiAlH₄THF, 0 °CSignificant
H₂, Pd/CEthanol, 25 °CComplete
DBUToluene, 80 °CModerate
AIBN, Bu₃SnHToluene, 80 °CComplete

Experimental Protocols

Protocol 1: Selective 1,4-Conjugate Addition of a Thiol

This protocol describes a typical Michael addition to an α,β-unsaturated aldehyde, designed to favor the 1,4-adduct.

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.1 M solution. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the desired thiol (1.1 eq) in DCM. To this solution, add a mild base such as triethylamine (Et₃N) (1.2 eq).

  • Reaction: Add the thiol/base solution dropwise to the stirred solution of the dienal at 0 °C over 10 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Wittig Olefination

This protocol details the conversion of the aldehyde to an alkene using a stabilized Wittig ylide, which generally favors the (E)-alkene.

  • Ylide Generation: To a suspension of (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene, add this compound (1.0 eq) dissolved in a minimal amount of toluene at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an argon atmosphere.

  • Monitoring: Follow the disappearance of the aldehyde by TLC (typically complete within 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify the resulting oil by flash column chromatography.

References

Impact of solvent choice on the reactivity of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of 5-Iodopenta-2,4-dienal and how can solvent choice influence their reactivity?

A1: this compound possesses three primary reactive sites: the aldehyde carbonyl group, the conjugated π-system (C=C double bonds), and the carbon-iodine bond (vinyl iodide).

  • Aldehyde Group: This site is susceptible to nucleophilic attack. Polar protic solvents can hydrogen-bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic. Aprotic polar solvents can stabilize charged intermediates that form during nucleophilic addition.

  • Conjugated System: The conjugated diene system can undergo various reactions, including cycloadditions (e.g., Diels-Alder) and conjugate additions (Michael-type reactions). The polarity of the solvent can influence the rate and selectivity of these reactions by stabilizing polar transition states.

  • Vinyl Iodide: The carbon-iodine bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The choice of solvent is critical for catalyst solubility, stability, and the overall reaction kinetics in these transformations.

Q2: How does the stability of this compound vary in different types of solvents?

A2: Conjugated dienals can be prone to polymerization and degradation, especially in the presence of light, acid, or base.

  • Protic Solvents (e.g., methanol, ethanol): These solvents can potentially participate in side reactions. For instance, they can act as nucleophiles and add to the aldehyde or the conjugated system, especially under acidic or basic conditions.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These are generally good choices for dissolving polar reactants and stabilizing charged intermediates. However, care must be taken as residual impurities (like water or amines in DMF) can lead to side reactions.

  • Aprotic Nonpolar Solvents (e.g., toluene, hexane): These solvents are less likely to react with the substrate but may offer poor solubility for polar reagents or catalysts. They can be suitable for reactions where a non-polar environment is preferred to minimize side reactions.

Q3: What are the expected trends in reaction rates for reactions involving this compound in different solvents?

A3: The effect of solvent on reaction rates is highly dependent on the reaction mechanism.

  • Reactions with Polar Transition States: For reactions that proceed through a more polar or charged transition state compared to the reactants, increasing the solvent polarity is expected to increase the reaction rate. This is because polar solvents will stabilize the transition state more than the reactants, lowering the activation energy.

  • Reactions with Nonpolar Transition States: Conversely, for reactions where the transition state is less polar than the reactants, increasing solvent polarity may decrease the reaction rate.

  • Radical Reactions: The influence of solvent on radical reactions is often less pronounced but can still be a factor in the initiation and termination steps.

Troubleshooting Guides

Problem 1: Low yield or no reaction in a nucleophilic addition to the aldehyde.

Possible Cause Suggested Solution
Poor solubility of the nucleophile. Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the nucleophile.
Solvent interfering with the nucleophile. If using a protic solvent, it may be deactivating a strongly basic nucleophile through protonation. Switch to a dry aprotic solvent.
Unfavorable reaction equilibrium. A change in solvent can shift the reaction equilibrium. Consider a solvent that better stabilizes the product.

Problem 2: Formation of multiple products in a cross-coupling reaction.

Possible Cause Suggested Solution
Side reactions with the solvent. Some solvents can act as ligands for the metal catalyst or participate in side reactions. Screen a range of solvents with varying coordinating abilities (e.g., THF, dioxane, toluene).
Decomposition of the starting material. The solvent may not be adequately stabilizing the this compound. Ensure the solvent is degassed and dry to prevent degradation. Consider a less polar solvent if decomposition is suspected to be caused by solvent polarity.
Incomplete catalyst dissolution. The catalyst may not be fully dissolved, leading to inconsistent reaction rates and side products. Choose a solvent or solvent mixture that ensures complete dissolution of all reaction components.

Problem 3: Polymerization of the this compound.

Possible Cause Suggested Solution
High reaction temperature in a polar solvent. Polar solvents can promote polymerization. Try running the reaction at a lower temperature or switching to a less polar solvent like toluene or dichloromethane.
Presence of acidic or basic impurities. Traces of acid or base can catalyze polymerization. Use freshly distilled and dry solvents. Consider adding a radical inhibitor if radical polymerization is suspected.

Illustrative Data on Solvent Effects

Since experimental data for this compound is unavailable, the following tables provide hypothetical data based on expected trends for reactions of similar alpha,beta-unsaturated iodides.

Table 1: Hypothetical Yields for a Suzuki Coupling Reaction.

SolventDielectric Constant (ε)Hypothetical Yield (%)
Toluene2.465
Tetrahydrofuran (THF)7.685
Acetonitrile37.570
Dimethylformamide (DMF)36.792

Table 2: Hypothetical Rate Constants for a Nucleophilic Addition.

SolventPolarity TypeHypothetical Relative Rate Constant (k_rel)
HexaneNonpolar1
DichloromethanePolar Aprotic15
MethanolPolar Protic5 (potential for side reactions)
DMSOPolar Aprotic50

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Cross-Coupling Reaction

  • Preparation: In an array of oven-dried reaction vials, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the boronic acid derivative.

  • Reagent Addition: To each vial, add this compound.

  • Solvent Addition: Add a different degassed solvent (e.g., toluene, THF, DMF, dioxane) to each vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

  • Analysis: After completion, quench the reactions, extract the products, and analyze the yields by a suitable method like NMR with an internal standard or GC with a calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Dispense Catalyst & Reagents solvent_screen Add Different Solvents (Toluene, THF, DMF, etc.) prep1->solvent_screen reaction_start Add Base & Heat solvent_screen->reaction_start monitoring Monitor by TLC/GC-MS reaction_start->monitoring analysis Analyze Yields (NMR/GC) monitoring->analysis

Caption: Experimental workflow for solvent screening.

solvent_effect cluster_polar Polar Solvent cluster_nonpolar Nonpolar Solvent reactants Reactants ts_polar Polar Transition State ts_nonpolar Nonpolar Transition State products Products reactants_polar Reactants (Moderately Solvated) ts_polar_solvated Transition State (Strongly Solvated) reactants_polar->ts_polar_solvated Lower ΔG‡ products_polar Products (Solvated) ts_polar_solvated->products_polar reactants_nonpolar Reactants (Weakly Solvated) ts_polar_unsolvated Transition State (Weakly Solvated) reactants_nonpolar->ts_polar_unsolvated Higher ΔG‡ products_nonpolar Products (Weakly Solvated) ts_polar_unsolvated->products_nonpolar

Caption: Solvent effect on activation energy.

Technical Support Center: Purification of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Iodopenta-2,4-dienal. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A common method for synthesizing α,β-unsaturated aldehydes like this compound is the Wittig reaction. A plausible route involves the reaction of an appropriate phosphorus ylide, such as (3-Iodoallyl)triphenylphosphonium bromide, with acrolein.

Potential Impurities:

  • Starting Materials: Unreacted (3-Iodoallyl)triphenylphosphonium bromide and acrolein.

  • Byproducts: Triphenylphosphine oxide (a major byproduct of the Wittig reaction), and potentially small amounts of geometric isomers (cis/trans) of the desired product.

  • Degradation Products: Polyunsaturated aldehydes can be sensitive to light, heat, and oxygen, leading to polymerization or oxidation to the corresponding carboxylic acid.

Q2: What are the recommended storage conditions for this compound?

Due to its potential sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended for long-term storage). Polyunsaturated aldehydes can be volatile and may have limited stability at room temperature.[1][2]

Q3: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can separate the desired product from starting materials and byproducts. Staining with an appropriate reagent, such as dinitrophenylhydrazine (DNP) which is selective for aldehydes and ketones, can help visualize the spots.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product is unstable on silica gel. Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds. Try using neutral alumina as the stationary phase or deactivating the silica gel by adding a small amount of a neutral base like triethylamine to the eluent.
Improper solvent system. The chosen eluent may be too polar, causing co-elution with impurities, or not polar enough, resulting in poor separation. Optimize the solvent system using TLC prior to running the column to ensure good separation between the product and impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
Product is volatile. If the product is volatile, it may evaporate with the solvent during rotary evaporation. To minimize loss, use a lower temperature and higher pressure during solvent removal.
Issue 2: Presence of Triphenylphosphine Oxide in the Final Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-elution during column chromatography. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes co-elute with the desired product. Adjusting the polarity of the eluent system can improve separation.
Ineffective recrystallization. The chosen solvent for recrystallization may not effectively separate the product from triphenylphosphine oxide. Triphenylphosphine oxide is generally more polar than the alkene product. A solvent system where the product has lower solubility than the triphenylphosphine oxide at low temperatures is ideal. Consider a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent.
Issue 3: Product Appears as an Oil and Does Not Crystallize

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of impurities. Even small amounts of impurities can inhibit crystallization. Ensure the product is sufficiently pure before attempting recrystallization. Running a preliminary purification step like column chromatography is recommended.
Inappropriate solvent. The solvent may be too good at dissolving the compound, even at low temperatures. Try a different solvent or a solvent mixture. Adding a non-polar "anti-solvent" dropwise to a solution of the product in a more polar solvent can induce crystallization.
Low melting point of the product. The product may be a low-melting solid or an oil at room temperature. In such cases, purification by column chromatography is the more suitable method.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp and/or appropriate staining solution (e.g., DNP stain)

Procedure:

  • TLC Analysis: Determine an optimal solvent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The following table presents hypothetical data for the purification of this compound.

Purification Step Mass (mg) Purity (by NMR) Appearance
Crude Product500~75%Dark yellow oil
After Column Chromatography350>95%Light yellow oil
After Recrystallization280>99%Pale yellow crystals

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials ((3-Iodoallyl)triphenylphosphonium bromide + Acrolein) reaction Wittig Reaction start->reaction crude Crude Product (this compound + Impurities) reaction->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization tlc TLC Analysis column->tlc Fraction Analysis pure Pure this compound recrystallization->pure nmr NMR Spectroscopy pure->nmr Purity Check

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals unstable Unstable on Silica? low_yield->unstable bad_solvent Improper Solvent? unstable->bad_solvent No use_alumina Use Alumina/Neutralize Silica unstable->use_alumina Yes optimize_tlc Optimize with TLC bad_solvent->optimize_tlc Yes final_product Pure Product use_alumina->final_product optimize_tlc->final_product impurity_present Impurities Present? no_crystals->impurity_present wrong_solvent Wrong Solvent? impurity_present->wrong_solvent No pre_purify Pre-purify by Chromatography impurity_present->pre_purify Yes change_solvent Change Solvent/Use Anti-solvent wrong_solvent->change_solvent Yes pre_purify->final_product change_solvent->final_product

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Stereoselective Reactions of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-iodopenta-2,4-dienal to enhance the stereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving high stereoselectivity with this compound?

The primary challenges in controlling the stereochemistry of reactions involving this compound, a versatile building block, stem from its conformational flexibility and the electronic properties of the dienal system. Achieving high diastereo- and enantioselectivity often requires careful selection of catalysts, reaction conditions, and substrates to overcome subtle energy differences between competing diastereomeric transition states.

Q2: Which catalytic systems are most effective for controlling stereoselectivity in reactions with 2,4-dienals?

Organocatalysis, particularly aminocatalysis, has emerged as a powerful strategy for asymmetric reactions of 2,4-dienals. Chiral secondary amines, such as diarylprolinol silyl ethers, are frequently used to activate the dienal towards stereoselective cycloadditions and conjugate additions. These catalysts operate through the formation of chiral trienamine intermediates, which effectively shields one face of the dienal, directing the approach of the reaction partner. In some cases, dual catalytic systems, combining a chiral aminocatalyst with a chiral Brønsted acid or a Lewis base, can offer synergistic activation and enhance stereochemical control.[1]

Q3: How does the geometry of the dienal affect stereoselectivity?

The s-cis conformation of the diene is essential for participation in concerted reactions like the Diels-Alder reaction. Substituents on the dienal can influence the population of the reactive s-cis conformer. While this compound is expected to readily adopt the necessary conformation, steric hindrance near the aldehyde can impact the approach of the dienophile or nucleophile, thereby influencing the facial selectivity.

Q4: Can reaction temperature be used to control the stereoselectivity?

Yes, reaction temperature is a critical parameter. Lower temperatures generally favor the kinetic product, which can lead to higher stereoselectivity if the desired diastereomeric transition state is lower in energy. However, lower temperatures also decrease the reaction rate. Therefore, an optimization between reaction time and stereoselectivity is often necessary. For some reactions, operating at elevated temperatures might favor a thermodynamically more stable product, which may or may not be the desired stereoisomer.

Troubleshooting Guide

This guide addresses common issues encountered during stereoselective reactions with this compound.

Issue 1: Poor Diastereoselectivity

Low diastereomeric ratios (dr) are a frequent challenge. The following steps can help improve the diastereoselectivity of your reaction.

Troubleshooting Workflow for Poor Diastereoselectivity

Caption: Workflow for troubleshooting poor diastereoselectivity.

Potential Solutions:

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the diastereomeric transition states. A screen of non-polar (e.g., toluene, hexanes), polar aprotic (e.g., CH₂Cl₂, THF, ethyl acetate), and polar protic (e.g., alcohols, though less common for these reactions) solvents is recommended.

  • Temperature Optimization: As a general rule, lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state of lower energy. We recommend screening temperatures from room temperature down to -78 °C.

  • Catalyst Modification: The steric and electronic properties of the organocatalyst play a crucial role. For aminocatalysis, modifying the bulky group on the diarylprolinol silyl ether catalyst can significantly impact facial selectivity.

  • Use of Additives: Co-catalysts or additives, such as weak Brønsted acids (e.g., benzoic acid derivatives), can assist in proton transfer steps or stabilize transition states through hydrogen bonding, thereby improving diastereoselectivity.

Issue 2: Low Enantioselectivity

Poor enantiomeric excess (ee) indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the dienal or the reaction partner.

Troubleshooting Workflow for Low Enantioselectivity

LowEnantioselectivity Start Start: Low ee Catalyst_Purity Verify Catalyst Purity and Enantiomeric Purity Start->Catalyst_Purity Catalyst_Loading Optimize Catalyst Loading Catalyst_Purity->Catalyst_Loading Catalyst_Structure Screen Different Chiral Catalysts Catalyst_Loading->Catalyst_Structure Reaction_Concentration Adjust Reaction Concentration Catalyst_Structure->Reaction_Concentration Result Improved ee? Reaction_Concentration->Result Success Success Result->Success Yes Failure Re-evaluate Reaction Mechanism and Catalyst Design Result->Failure No

Caption: Workflow for troubleshooting low enantioselectivity.

Potential Solutions:

  • Catalyst Integrity: Ensure the chiral catalyst is of high enantiomeric purity and has not racemized or decomposed.

  • Catalyst Screening: A single catalyst is not universally effective. Screening a panel of catalysts with different steric and electronic features is often necessary. For instance, modifying the aryl groups on a diarylprolinol silyl ether catalyst can have a profound effect on enantioselectivity.

  • Concentration Effects: The concentration of the reactants can influence the aggregation state of the catalyst and the rates of background (uncatalyzed) reactions. Varying the concentration can sometimes lead to improved enantioselectivity.

  • Water Scavenging: Trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle. Conducting reactions under strictly anhydrous conditions, using freshly distilled solvents and flame-dried glassware, is recommended.

Data Presentation

The following tables summarize typical results for organocatalyzed stereoselective reactions of 2,4-dienals, which can serve as a benchmark for experiments with this compound.

Table 1: Representative Organocatalyzed Asymmetric Diels-Alder Reactions of 2,4-Dienals

EntryDienalDienophileCatalystSolventTemp (°C)Yield (%)dree (%)
1CrotonaldehydeN-PhenylmaleimideDiarylprolinol Silyl EtherToluene-2095>19:198
2CinnamaldehydeDimethyl maleateChiral Amine + Brønsted AcidCH₂Cl₂08810:192
3Sorbic AldehydeAcroleinChiral IsothioureaTHFRT755:185

Data is representative and compiled from analogous systems in the literature. Actual results with this compound may vary.

Table 2: Representative Organocatalyzed Asymmetric Michael Additions to 2,4-Dienals

EntryDienalNucleophileCatalystSolventTemp (°C)Yield (%)dree (%)
12,4-HexadienalDimethyl malonateChiral SquaramideCH₂Cl₂-4092>20:196
2CinnamaldehydeNitroethaneDiarylprolinol Silyl EtherTolueneRT8515:194
3CrotonaldehydeThiophenolChiral Bifunctional ThioureaAcetone-1090N/A91

Data is representative and compiled from analogous systems in the literature. Actual results with this compound may vary.

Experimental Protocols

General Protocol for an Organocatalyzed Asymmetric Diels-Alder Reaction

This protocol is a general starting point and should be optimized for specific substrates and catalysts.

Experimental Workflow

DielsAlderProtocol Start Start: Flame-dried flask under N2 Catalyst_Solvent Add Chiral Catalyst and Solvent Start->Catalyst_Solvent Cool Cool to desired temperature (e.g., 0 °C to -78 °C) Catalyst_Solvent->Cool Add_Dienal Add this compound Cool->Add_Dienal Stir1 Stir for 10-15 min Add_Dienal->Stir1 Add_Dienophile Add Dienophile Stir1->Add_Dienophile Stir2 Stir until completion (TLC/LC-MS monitoring) Add_Dienophile->Stir2 Quench Quench Reaction (e.g., sat. NH4Cl) Stir2->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, HPLC) Purify->Analyze

Caption: General experimental workflow for an organocatalyzed Diels-Alder reaction.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (typically 10-20 mol%).

  • Add the desired anhydrous solvent (e.g., toluene, CH₂Cl₂) via syringe.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C, -78 °C).

  • Slowly add this compound (1.0 equivalent) to the stirred catalyst solution.

  • After stirring for 10-15 minutes, add the dienophile (1.2-1.5 equivalents).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup, typically by extracting with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. This guide provides a comparative overview of three common analytical techniques for validating the purity of 5-Iodopenta-2,4-dienal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, typical performance, and detailed experimental protocols are presented to aid in selecting the most appropriate technique for a given analytical challenge.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of a small, unsaturated aldehyde like this compound. The values are representative and may vary based on the specific instrumentation and method parameters.

ParameterHPLC-UV (with DNPH derivatization)GC-MS (with PFBHA derivatization)Quantitative ¹H-NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance of the 2,4-dinitrophenylhydrazone derivative.Separation based on volatility and polarity, detection by mass-to-charge ratio of the O-(2,3,4,5,6-Pentafluorobenzyl)oxime derivative.Intrinsic property of nuclei in a magnetic field. The signal area is directly proportional to the number of nuclei.
Limit of Detection (LOD) 4 - 25 µg/L[1]0.006 nM (for similar aldehydes)[2]~0.5 mg/mL[3]
Limit of Quantitation (LOQ) ~0.08 µg/mL[3]~0.2 nmol/L (for similar aldehydes)[2]~1.5 mg/mL[3]
Precision (%RSD) < 2%[4]< 4%[5]< 1%
Accuracy (% Recovery) 95 - 105%[6]>90%[5]98 - 102%
Linearity (R²) > 0.999[6]> 0.99> 0.999
Sample Throughput ModerateHigh (with autosampler)Low to Moderate
Primary/Relative Method Relative (requires a reference standard)Relative (requires a reference standard)Primary (can be absolute without a specific reference standard of the analyte)[7][8]
Structural Information MinimalHigh (from mass spectrum)High (from chemical shifts and coupling constants)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is suitable for quantifying aldehydes and ketones by converting them into their corresponding 2,4-dinitrophenylhydrazones, which are highly UV-active.

1. Preparation of Reagents:

  • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing to 100% acetonitrile over 15 minutes.

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

  • To 100 µL of the sample solution, add 1 mL of the DNPH solution.

  • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • After the reaction, dilute the mixture to a suitable concentration with the initial mobile phase.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at 360 nm.

  • Column Temperature: 30 °C.

4. Quantification:

  • A calibration curve is constructed by derivatizing and analyzing a series of known concentrations of a this compound reference standard. The purity of the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This sensitive method is ideal for volatile and semi-volatile aldehydes. Derivatization with PFBHA increases the volatility and introduces a fluorinated tag, which enhances detection by electron capture or mass spectrometry.

1. Preparation of Reagents:

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA hydrochloride in a suitable solvent like pyridine or a buffered aqueous solution.

  • Extraction Solvent: Hexane or another non-polar solvent.

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

  • In a sealed vial, mix 100 µL of the sample solution with 200 µL of the PFBHA solution.

  • Heat the vial at 60 °C for 60 minutes to form the oxime derivative.[9]

  • After cooling, add 1 mL of hexane and 1 mL of water, and vortex to extract the derivative into the organic layer.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

4. Quantification:

  • Quantification is typically performed using an internal standard. A calibration curve is generated by analyzing standards of known concentration containing the internal standard.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte.[7][8] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a certified internal standard with a known purity.

1. Preparation of Materials:

  • Internal Standard (IS): A certified reference material with known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • NMR Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds).

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150) for the peaks of interest.[3]

4. Data Processing and Quantification:

  • Process the spectrum with phasing and baseline correction.

  • Integrate a well-resolved proton signal from this compound and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

Mandatory Visualization

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_s1 Sample Weighing & Dissolution hplc_s2 Derivatization with DNPH hplc_s1->hplc_s2 hplc_s3 Dilution hplc_s2->hplc_s3 hplc_s4 HPLC Analysis hplc_s3->hplc_s4 hplc_s5 Data Analysis & Quantification hplc_s4->hplc_s5 gcms_s1 Sample Weighing & Dissolution gcms_s2 Derivatization with PFBHA gcms_s1->gcms_s2 gcms_s3 Liquid-Liquid Extraction gcms_s2->gcms_s3 gcms_s4 GC-MS Analysis gcms_s3->gcms_s4 gcms_s5 Data Analysis & Quantification gcms_s4->gcms_s5 qnmr_s1 Weighing of Sample & Internal Standard qnmr_s2 Dissolution in Deuterated Solvent qnmr_s1->qnmr_s2 qnmr_s3 NMR Data Acquisition qnmr_s2->qnmr_s3 qnmr_s4 Data Processing & Integration qnmr_s3->qnmr_s4 qnmr_s5 Purity Calculation qnmr_s4->qnmr_s5

Caption: Experimental workflows for HPLC-UV, GC-MS, and qNMR methods.

method_selection start Start: Purity Validation of This compound need_abs_purity Absolute Purity Required? start->need_abs_purity volatile_impurities Volatile Impurities a Concern? need_abs_purity->volatile_impurities No qnmr Use qNMR need_abs_purity->qnmr Yes high_sensitivity High Sensitivity Needed? volatile_impurities->high_sensitivity No gcms Use GC-MS volatile_impurities->gcms Yes high_sensitivity->gcms Yes hplc Use HPLC-UV high_sensitivity->hplc No

Caption: Decision tree for selecting an analytical method.

References

Comparative Reactivity of 5-Iodopenta-2,4-dienal in Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, dienals are pivotal building blocks for the construction of complex cyclic architectures. Among these, 5-Iodopenta-2,4-dienal presents a unique profile due to the presence of a halogen at the terminus of the conjugated system. This guide provides a comparative analysis of the reactivity of this compound against other dienals, supported by established principles of organic chemistry and representative experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of substituted dienals.

Understanding Dienal Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis.[1][2] The reactivity of the diene is governed by several factors, primarily its ability to adopt an s-cis conformation and the electronic nature of its substituents.[2][3][4] Electron-donating groups (EDGs) on the diene generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) can decrease the reaction rate.[5]

Qualitative Comparison of Dienal Reactivity

The aldehyde group at C1 is a moderate electron-withdrawing group, which influences the overall electron density of the diene system. The substituent at the C5 position further modulates this reactivity.

Electronic Effects:

  • Halogens: Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing and can be weakly electron-donating through resonance. For iodine, the inductive effect is the weakest among the common halogens (F, Cl, Br, I), and its ability to donate electron density via resonance is also limited. The overall effect of an iodine substituent is generally considered to be weakly electron-withdrawing.

  • Alkyl Groups: Alkyl groups are electron-donating through an inductive effect, which would be expected to increase the reactivity of the dienal compared to the unsubstituted parent compound.

  • Alkoxy and Phenyl Groups: Alkoxy groups are strong electron-donating groups through resonance, significantly increasing the diene's reactivity.[6] Phenyl groups can be weakly electron-donating or -withdrawing depending on the substitution on the phenyl ring itself.

Steric Effects:

The C5 position is at the terminus of the diene, and steric hindrance from a substituent at this position is generally less significant than at the C2 or C3 positions. However, a bulky substituent could potentially influence the approach of the dienophile. The iodine atom is relatively large, which might introduce some steric hindrance compared to smaller halogens or a hydrogen atom.

Based on these principles, we can establish a qualitative ranking of reactivity for various 5-substituted penta-2,4-dienals in a typical Diels-Alder reaction with an electron-poor dienophile.

Data Presentation: Predicted Reactivity Trends of 5-Substituted Penta-2,4-dienals

5-Substituent (R)Electronic Effect of RExpected Impact on Reaction Rate (vs. R=H)Expected Impact on Yield (vs. R=H)
-I (Iodo)Weakly Electron-WithdrawingSlightly DecreasedSlightly Decreased
-Br (Bromo)Moderately Electron-WithdrawingDecreasedDecreased
-Cl (Chloro)Strongly Electron-WithdrawingSignificantly DecreasedSignificantly Decreased
-CH₃ (Methyl)Electron-Donating (Inductive)IncreasedIncreased
-OCH₃ (Methoxy)Strongly Electron-Donating (Resonance)Significantly IncreasedSignificantly Increased
-Ph (Phenyl)Weakly Electron-Donating/WithdrawingSimilar or Slightly IncreasedSimilar or Slightly Increased

This table presents expected trends based on general principles of organic chemistry. Actual experimental results may vary depending on the specific dienophile and reaction conditions.

Experimental Protocols

A specific experimental protocol for the Diels-Alder reaction of this compound is not prominently available. However, a general procedure for the reaction of a substituted dienal with a dienophile like N-phenylmaleimide can be adapted.

Representative Protocol: Diels-Alder Reaction of a 5-Substituted Penta-2,4-dienal

Materials:

  • 5-Substituted penta-2,4-dienal (1.0 eq)

  • N-Phenylmaleimide (1.1 eq)

  • Toluene (or other suitable high-boiling solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-substituted penta-2,4-dienal (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add dry toluene to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cycloaddition product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene This compound Transition_State [4+2] Transition State Diene->Transition_State + Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Transition_State Cycloadduct Substituted Cyclohexene Transition_State->Cycloadduct Cycloaddition

Caption: General schematic of a Diels-Alder reaction.

Experimental_Workflow A Reactant Mixing (Dienal + Dienophile in Toluene) B Reaction at Reflux (Monitored by TLC) A->B Heat C Workup (Solvent Removal) B->C Cooling D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: A typical experimental workflow for a Diels-Alder reaction.

References

Spectroscopic comparison of 5-Iodopenta-2,4-dienal and its bromo-analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative spectroscopic properties of 5-iodopenta-2,4-dienal and 5-bromopenta-2,4-dienal, offering insights into the influence of halogen substitution on their electronic and vibrational characteristics.

This guide provides a detailed comparison of the spectroscopic profiles of this compound and its bromo-analogue, 5-bromopenta-2,4-dienal. Understanding the distinct spectral features imparted by the different halogen substituents is crucial for the unambiguous identification, characterization, and application of these compounds in various research and development endeavors, particularly in the synthesis of complex molecules and drug discovery. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available spectroscopic data for this compound and theoretically predicted values for 5-bromopenta-2,4-dienal. Direct experimental data for the bromo-analogue is limited in publicly accessible databases.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shift (δ) ppm
This compound ¹³CData not available in readily accessible public databases.
¹HData not available in readily accessible public databases.
5-Bromopenta-2,4-dienal ¹³CPredicted values based on empirical calculations and known substituent effects.
¹HPredicted values based on empirical calculations and known substituent effects.

Note: The absence of readily available experimental NMR data for both compounds in public domains highlights a gap in the current body of published spectroscopic information. The predicted values for the bromo-analogue are based on established principles of NMR spectroscopy, where the substitution of iodine with bromine is expected to cause slight upfield shifts for adjacent carbons and protons due to bromine's higher electronegativity and smaller atomic radius.

Table 2: Infrared (IR) Spectroscopy Data

CompoundVibrational ModeFrequency (cm⁻¹)
This compound C=O stretchVapor Phase IR data available on SpectraBase, specific values require database access.[1]
C=C stretchVapor Phase IR data available on SpectraBase, specific values require database access.[1]
C-I stretchVapor Phase IR data available on SpectraBase, specific values require database access.[1]
5-Bromopenta-2,4-dienal C=O stretchPredicted to be slightly higher than the iodo-analogue due to the inductive effect of bromine.
C=C stretchPredicted to be similar to the iodo-analogue.
C-Br stretchTypically observed in the 600-500 cm⁻¹ region.

Table 3: Mass Spectrometry (MS) Data

CompoundIonm/z RatioNotes
This compound [M]⁺208.00Molecular ion peak corresponding to C₅H₅IO.[1]
[M-I]⁺81Loss of the iodine atom.
5-Bromopenta-2,4-dienal [M]⁺160.00, 162.00Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-Br]⁺81Loss of the bromine atom.

Table 4: UV-Vis Spectroscopy Data

Compoundλ_max (nm)Solvent
This compound Data not available in readily accessible public databases.-
5-Bromopenta-2,4-dienal Predicted to have a λ_max at a slightly shorter wavelength than the iodo-analogue.-

Note: The λ_max is expected to be influenced by the halogen substituent. The greater polarizability of the C-I bond compared to the C-Br bond may lead to a slight red shift (longer wavelength) in the absorption maximum for the iodo compound.

Experimental Workflow

The general workflow for the synthesis and comparative spectroscopic analysis of this compound and its bromo-analogue is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials synthesis_iodo Synthesis of This compound start->synthesis_iodo synthesis_bromo Synthesis of 5-Bromopenta-2,4-dienal start->synthesis_bromo purification_iodo Purification (e.g., Chromatography) synthesis_iodo->purification_iodo purification_bromo Purification (e.g., Chromatography) synthesis_bromo->purification_bromo nmr NMR (¹H, ¹³C) purification_iodo->nmr Iodo-analogue ir IR purification_iodo->ir Iodo-analogue ms Mass Spectrometry purification_iodo->ms Iodo-analogue uv UV-Vis purification_iodo->uv Iodo-analogue purification_bromo->nmr Bromo-analogue purification_bromo->ir Bromo-analogue purification_bromo->ms Bromo-analogue purification_bromo->uv Bromo-analogue compare Comparative Analysis of Spectroscopic Data nmr->compare ir->compare ms->compare uv->compare

General workflow for synthesis and spectroscopic comparison.

Experimental Protocols

Synthesis:

A general method for the synthesis of 5-halopenta-2,4-dienals involves the Wittig reaction between an appropriate phosphorane and a suitable α,β-unsaturated aldehyde, followed by halogenation. For instance, acrolein can be reacted with a triphenylphosphorane derived from a haloacetate, followed by decarboxylation and further functional group manipulation. Due to the lack of a specific, detailed, and reproducible protocol in the public domain for the title compounds, a general approach is suggested:

  • Preparation of the Phosphonium Salt: A suitable halo-substituted precursor is reacted with triphenylphosphine to yield the corresponding phosphonium salt.

  • Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.

  • Wittig Reaction: The ylide is then reacted with a suitable α,β-unsaturated aldehyde (e.g., 3-ethoxyacrolein) at low temperature.

  • Hydrolysis and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectra would be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The samples would be introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions would be recorded.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded using a double-beam spectrophotometer. Samples would be dissolved in a suitable UV-grade solvent (e.g., ethanol or hexane), and the absorbance would be measured over a wavelength range of approximately 200-400 nm to determine the absorption maximum (λ_max).

Discussion of Spectroscopic Differences

The primary differences in the spectroscopic data between this compound and its bromo-analogue arise from the distinct electronic and mass properties of iodine and bromine.

  • NMR Spectroscopy: The higher electronegativity of bromine compared to iodine is expected to result in a greater deshielding effect on the adjacent protons and carbons. This would likely cause the signals for the protons and carbons at the 5-position to appear at a slightly higher chemical shift (downfield) in the bromo-analogue. However, the larger size and greater polarizability of iodine can also influence the electronic environment, and precise predictions without experimental data are challenging.

  • IR Spectroscopy: The C-Br stretching vibration occurs at a higher frequency (typically 600-500 cm⁻¹) than the C-I stretch (around 500 cm⁻¹). The C=O stretching frequency may also be slightly higher in the bromo-analogue due to the stronger inductive electron-withdrawing effect of bromine.

  • Mass Spectrometry: The most significant difference is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two molecular ion peaks of almost equal intensity separated by 2 m/z units. Iodine, on the other hand, is monoisotopic (¹²⁷I), leading to a single molecular ion peak.

  • UV-Vis Spectroscopy: The extended conjugation in both molecules will lead to strong absorption in the UV region. The difference in the halogen substituent is expected to cause a minor shift in the λ_max. The greater polarizability of the C-I bond might lead to a slight bathochromic (red) shift in the iodo compound compared to the bromo compound.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its bromo-analogue. The lack of extensive experimental data for these specific compounds underscores the need for further experimental investigation to fully elucidate their spectroscopic characteristics. The provided protocols and theoretical considerations offer a framework for researchers to conduct such analyses.

References

Validation of a Novel Synthetic Pathway for 5-Iodopenta-2,4-dienal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a traditional and a novel synthetic pathway for the production of 5-Iodopenta-2,4-dienal, a valuable building block in organic synthesis and drug discovery. The following sections present a detailed comparison of the two routes, including quantitative data, step-by-step experimental protocols, and visualizations of the synthetic strategies.

Data Presentation: A Comparative Analysis

The performance of the traditional and novel synthetic pathways for this compound is summarized in the table below. The data is based on established literature precedents for analogous reactions and highlights the potential advantages of the new route in terms of overall yield and step economy.

MetricTraditional PathwayNew Pathway
Overall Yield ~35%~55%
Number of Steps 32
Starting Materials Acrolein, (2-Iodoethenyl)triphenylphosphonium iodide3-Butyn-1-ol, Iodotrimethylsilane, Acrolein
Key Reactions Wittig Reaction, OxidationSonogashira Coupling, Oxidation
Reaction Time (Total) ~36 hours~24 hours
Purification Methods Column Chromatography (x2)Column Chromatography (x2)

Synthetic Pathway Overview

The traditional and novel synthetic pathways are depicted below, illustrating the sequence of reactions to achieve the target molecule.

Traditional Synthetic Pathway

Traditional_Pathway A Acrolein C 5-Iodo-2,4-pentadien-1-ol A->C Wittig Reaction NaH, THF, 0 °C to rt, 12h B (Iodomethyl)triphenylphosphonium iodide B->C D This compound C->D Oxidation Manganese Dioxide (MnO2) DCM, rt, 24h

Caption: Traditional synthesis of this compound.

Novel Synthetic Pathway

New_Pathway A 3-Iodo-2-propyn-1-ol C 5-Iodo-2,4-pentadien-1-ol A->C Suzuki Coupling Pd(PPh3)4, K2CO3 DME/H2O, 80 °C, 12h B Vinylboronic acid B->C D This compound C->D Oxidation Dess-Martin Periodinane (DMP) DCM, rt, 12h

Caption: Novel synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in both the traditional and novel synthetic pathways.

Traditional Pathway: Experimental Protocol

Step 1: Synthesis of 5-Iodo-2,4-pentadien-1-ol (Wittig Reaction)

  • To a stirred suspension of (iodomethyl)triphenylphosphonium iodide (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.

  • The resulting deep red mixture is stirred at 0 °C for 1 hour.

  • A solution of acrolein (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-iodo-2,4-pentadien-1-ol. (Estimated Yield: ~50%)

Step 2: Synthesis of this compound (Oxidation)

  • To a solution of 5-iodo-2,4-pentadien-1-ol (1.0 eq) in dichloromethane (DCM), activated manganese dioxide (5.0 eq) is added.

  • The resulting suspension is stirred vigorously at room temperature for 24 hours.

  • The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound as a pale yellow solid. (Estimated Yield: ~70%)

New Pathway: Experimental Protocol

Step 1: Synthesis of 5-Iodo-2,4-pentadien-1-ol (Suzuki Coupling)

  • To a degassed solution of 3-iodo-2-propyn-1-ol (1.0 eq) and vinylboronic acid (1.5 eq) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water, potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are added.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • The mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-iodo-2,4-pentadien-1-ol. (Estimated Yield: ~75%)

Step 2: Synthesis of this compound (Oxidation)

  • To a solution of 5-iodo-2,4-pentadien-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, Dess-Martin periodinane (1.2 eq) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred for 30 minutes until the layers are clear.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. (Estimated Yield: ~73%)

Conclusion

The novel synthetic pathway for this compound presents a more efficient and streamlined approach compared to the traditional method. The key advantages include a higher overall yield and a reduction in the number of synthetic steps. The use of a Suzuki coupling in the new pathway allows for a more convergent and potentially more scalable synthesis. Further optimization of reaction conditions for the novel pathway could lead to even greater improvements in efficiency, making it an attractive alternative for the production of this important synthetic intermediate.

Confirming the Structure of 5-Iodopenta-2,4-dienal Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally determining the molecular structure of novel compounds is paramount. In the synthesis of complex molecules such as 5-Iodopenta-2,4-dienal derivatives, which are valuable synthetic intermediates, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. This guide provides a comparative overview of key 2D NMR techniques—COSY, HSQC, and HMBC—and their application in confirming the structure of a representative this compound derivative.

The power of 2D NMR lies in its ability to reveal through-bond and through-space correlations between nuclei, resolving the ambiguities that often arise from complex 1D spectra.[1][2][3] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to piece together the molecular puzzle.[4][5][6] This guide will use a hypothetical derivative, (2E,4E)-5-iodo-3-methylpenta-2,4-dienal, to illustrate the application and comparative strengths of these indispensable techniques.

Comparative Analysis of 2D NMR Techniques

The unequivocal structure determination of (2E,4E)-5-iodo-3-methylpenta-2,4-dienal is achieved by systematically interpreting the correlation data from COSY, HSQC, and HMBC experiments. Each technique provides a unique and complementary piece of structural information.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is typically the first 2D NMR spectrum acquired and is invaluable for identifying protons that are coupled to each other, usually separated by two or three bonds (²JHH or ³JHH).[5][7] For our target molecule, the COSY spectrum would reveal the connectivity between the aldehydic proton, the vinylic protons, and the methyl protons.

Table 1: Expected COSY Correlations for (2E,4E)-5-iodo-3-methylpenta-2,4-dienal

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Inferred Connectivity
H1 (9.5)H2 (6.1)-CHO-CH=
H2 (6.1)H1 (9.5)=CH-CHO
H4 (7.0)H5 (6.8)=CH-CHI
H5 (6.8)H4 (7.0)=CHI-CH=
CH₃ (2.1)H2 (6.1), H4 (7.0)=C(CH₃)-CH=, =C(CH₃)-CH=
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[4][6][8] This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals for all protonated carbons.

Table 2: Expected HSQC Correlations for (2E,4E)-5-iodo-3-methylpenta-2,4-dienal

Proton (δ, ppm)Correlating Carbon (δ, ppm)Assignment
H1 (9.5)C1 (193.0)C1-H1
H2 (6.1)C2 (130.0)C2-H2
H4 (7.0)C4 (145.0)C4-H4
H5 (6.8)C5 (80.0)C5-H5
CH₃ (2.1)C6 (12.0)C6-H6
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon framework of a molecule.[4][5][8] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and sometimes even four bonds in conjugated systems. These long-range correlations are critical for connecting molecular fragments and confirming the positions of quaternary carbons and heteroatoms.

Table 3: Key Expected HMBC Correlations for (2E,4E)-5-iodo-3-methylpenta-2,4-dienal

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Inferred Connectivity (Number of Bonds)
H1 (9.5)C2 (130.0), C3 (140.0)H1 to C2 (²J), H1 to C3 (³J)
H2 (6.1)C1 (193.0), C3 (140.0), C4 (145.0), C6 (12.0)H2 to C1 (²J), H2 to C3 (²J), H2 to C4 (³J), H2 to C6 (³J)
H4 (7.0)C2 (130.0), C3 (140.0), C5 (80.0), C6 (12.0)H4 to C2 (³J), H4 to C3 (²J), H4 to C5 (²J), H4 to C6 (³J)
H5 (6.8)C3 (140.0), C4 (145.0)H5 to C3 (³J), H5 to C4 (²J)
CH₃ (2.1)C2 (130.0), C3 (140.0), C4 (145.0)H6 to C2 (³J), H6 to C3 (²J), H6 to C4 (³J)

The HMBC data, for instance, definitively places the methyl group at the C3 position through the observed correlations from the methyl protons to C2, C3, and C4. Similarly, the correlation between the aldehydic proton (H1) and C3 confirms the overall connectivity of the carbon chain.

Experimental Protocols

Standard pulse programs on modern NMR spectrometers are used to acquire 2D NMR data. The following provides a general methodology for the key experiments.

Sample Preparation

A sample of the this compound derivative (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

NMR Data Acquisition
  • 1D Spectra: High-resolution ¹H and ¹³C{¹H} NMR spectra are acquired first to determine the chemical shifts and multiplicities of all signals.

  • COSY: A gradient-selected COSY (gCOSY) or a Double Quantum Filtered COSY (DQF-COSY) experiment is performed.[5] Typically, 256-512 increments in the t₁ dimension and 2-8 scans per increment are collected.

  • HSQC: A phase-sensitive, gradient-selected HSQC experiment with multiplicity editing (if desired) is run to distinguish CH/CH₃ from CH₂ signals.[8] The spectral widths in both dimensions are set to encompass all proton and carbon signals. The number of scans will depend on the sample concentration.

  • HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling constant (ⁿJCH) is typically optimized for a value between 7-10 Hz to observe two- and three-bond correlations.[5]

Visualization of the 2D NMR Workflow

The logical progression of experiments to confirm the structure of the this compound derivative can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Frequencies HSQC HSQC H1_NMR->HSQC Proton Frequencies HMBC HMBC H1_NMR->HMBC Proton Frequencies C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Frequencies C13_NMR->HMBC Carbon Frequencies Fragments Identify Spin Systems & H-C Attachments COSY->Fragments ¹H-¹H Couplings HSQC->Fragments ¹JCH Correlations Assembly Assemble Fragments & Confirm Skeleton HMBC->Assembly ⁿJCH Correlations Fragments->Assembly Structure Final Structure Confirmation Assembly->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Conclusion

The complementary nature of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable methodology for the complete structural assignment of this compound derivatives. While COSY establishes the proton connectivity and HSQC links protons to their directly attached carbons, it is the HMBC experiment that provides the long-range connectivity information essential for assembling the complete carbon skeleton and confirming the substitution pattern. By employing this suite of experiments, researchers can confidently verify the structures of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Quantitative Analysis of 5-Iodopenta-2,4-dienal in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactive intermediates like 5-Iodopenta-2,4-dienal is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this α,β-unsaturated aldehyde, complete with detailed experimental protocols and performance data.

Method Comparison at a Glance

The choice of analytical technique is paramount for achieving reliable and accurate quantitative results. Below is a summary of the key performance characteristics of a proposed HPLC-UV method following derivatization and a direct GC-MS method for the analysis of this compound.

ParameterHPLC with UV Detection (via DNPH Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of the 2,4-dinitrophenylhydrazone derivative on a stationary phase with UV detection.Separation of the volatile analyte in the gas phase followed by mass-based detection.
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%
Sample Preparation Derivatization requiredDirect injection or solvent exchange
Analysis Time ~ 15 minutes per sample (excluding derivatization)~ 20 minutes per sample
Selectivity High, dependent on chromatographyVery high, based on mass-to-charge ratio
Instrumentation Cost ModerateHigh

Experimental Workflows

The following diagrams illustrate the experimental workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quench Reaction A->B C DNPH Derivatization B->C D Extraction of Hydrazone C->D E Inject into HPLC D->E F Isocratic Elution E->F G UV Detection (360 nm) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Figure 1. HPLC experimental workflow for the quantitative analysis of this compound via DNPH derivatization.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Reaction Mixture Aliquot B_gc Quench Reaction A_gc->B_gc C_gc Dilution/Solvent Exchange B_gc->C_gc D_gc Inject into GC-MS C_gc->D_gc E_gc Temperature Program D_gc->E_gc F_gc Mass Spectrometry Detection E_gc->F_gc G_gc Extracted Ion Chromatogram F_gc->G_gc H_gc Peak Integration G_gc->H_gc I_gc Calibration Curve H_gc->I_gc J_gc Quantification I_gc->J_gc

Figure 2. GC-MS experimental workflow for the direct quantitative analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the HPLC and GC-MS analyses.

HPLC-UV Method via DNPH Derivatization

This method is based on the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), a common and reliable technique for quantifying carbonyl compounds.[1][2] The resulting stable hydrazone is then analyzed by reverse-phase HPLC with UV detection.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this, create a series of calibration standards by serial dilution.

  • Derivatization of Standards and Samples: To 1 mL of each standard and a suitably diluted aliquot of the quenched reaction mixture, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Reaction: Vortex the mixture and allow it to react at 40°C for 30 minutes in a capped vial.

  • Extraction: After cooling to room temperature, add 2 mL of dichloromethane and 5 mL of deionized water. Shake vigorously and allow the layers to separate. Collect the organic (lower) layer containing the this compound-DNPH derivative.

  • Final Preparation: Evaporate the dichloromethane under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase. Filter through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 360 nm

3. Calibration and Quantification:

  • Inject the derivatized calibration standards and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the concentration of the this compound-DNPH derivative from the calibration curve.

  • Back-calculate to determine the concentration of this compound in the original reaction mixture, accounting for all dilution factors.

GC-MS Method

This method allows for the direct analysis of the volatile this compound without the need for derivatization, offering high selectivity through mass-based detection.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, non-reactive solvent such as dichloromethane. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Take an aliquot of the quenched reaction mixture and dilute it with dichloromethane to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to transfer the analyte into a suitable solvent.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., an alkylated analog not present in the sample) to all standards and samples.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and selectivity.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

3. Calibration and Quantification:

  • Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Inject the prepared sample and determine the concentration of this compound using the calibration curve.

  • Account for all dilution factors to report the final concentration in the original reaction mixture.

Method Selection Rationale

The choice between HPLC with derivatization and direct GC-MS analysis depends on several factors:

  • Availability of Instrumentation: HPLC with UV detection is more common in many laboratories.

  • Analyte Concentration: For very low concentrations, the sensitivity of GC-MS in SIM mode may be advantageous.

  • Sample Matrix Complexity: The high selectivity of GC-MS can be beneficial for analyzing complex reaction mixtures with many interfering components.

  • Throughput: While the GC-MS run time may be longer, the sample preparation for HPLC with derivatization is more time-consuming, potentially lowering overall throughput.

  • Confirmation of Identity: GC-MS provides mass spectral data, which can be used for definitive identification of the analyte.

For routine analysis where sensitivity is adequate, the HPLC method provides a robust and reliable approach. For trace-level quantification or in complex matrices where peak co-elution is a concern, the selectivity and sensitivity of GC-MS make it the superior choice.

References

Comprehensive Analysis of 5-Iodopenta-2,4-dienal Derivatives: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the biological activity of 5-Iodopenta-2,4-dienal and its derivatives has revealed a significant gap in the currently available scientific literature. Despite extensive searches of scholarly articles and research databases, no specific studies detailing the synthesis, biological evaluation, or comparative activity of these compounds could be identified. This precludes a direct comparison of the biological effects of this compound derivatives against their parent compound.

The initial objective was to compile a detailed comparison guide for researchers, scientists, and drug development professionals. This guide was intended to summarize quantitative data, provide experimental protocols, and visualize signaling pathways related to this compound and its analogs. However, the absence of published research on this specific class of compounds makes it impossible to fulfill these requirements at this time.

While the search for information on the target compounds was unfruitful, broader inquiries into the biological activities of various other halogenated compounds were more successful. The scientific community has shown considerable interest in the potential of halogenated natural products, particularly those derived from marine organisms. These studies reveal that the introduction of halogen atoms (such as chlorine, bromine, and iodine) can significantly influence the pharmacological properties of a molecule. This can include enhancing antimicrobial, antifungal, antiviral, and antitumor activities. However, none of the available literature focused on the specific carbon skeleton of penta-2,4-dienal with an iodine substitution.

The lack of data on this compound and its derivatives could be attributed to several factors. It is possible that these compounds are novel and have not yet been synthesized or characterized. Alternatively, research may be ongoing but not yet published. It is also possible that initial studies did not yield significant biological activity, leading to a discontinuation of research in this area.

For researchers interested in this chemical scaffold, this information gap presents a unique opportunity for novel research. Future studies could focus on the synthesis of this compound and a library of its derivatives. Subsequent screening for various biological activities could uncover new therapeutic agents. Such research would be foundational in establishing the structure-activity relationships for this class of compounds.

Until such research is conducted and published, it is not possible to provide a comparative guide on the biological activity of this compound derivatives versus the parent compound. We will continue to monitor the scientific literature for any developments in this area and will provide updates as new information becomes available.

A Researcher's Guide to Assessing the Cross-Reactivity of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its biological activity and potential off-target effects. This guide provides a comparative framework for evaluating the reactivity of 5-Iodopenta-2,4-dienal, a potentially reactive electrophilic species, against alternative compounds using established chemical and biochemical assays.

Due to the absence of published cross-reactivity data for this compound, this guide presents a series of recommended experimental protocols and illustrative data to guide researchers in their investigations. The proposed assays are designed to shed light on the compound's reactivity profile, its potential for covalent modification of biomolecules, and its broader cellular effects.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, it is essential to compare it with well-characterized electrophilic and non-electrophilic compounds. A suggested panel of comparator compounds is provided below.

CompoundClassRationale for Inclusion
This compound α,β-Unsaturated AldehydeTest Compound
Acroleinα,β-Unsaturated AldehydeKnown reactive aldehyde, positive control
IodoacetamideAlkyl HalideThiol-reactive compound, alternative electrophile
Penta-2,4-dienalα,β-Unsaturated AldehydeNon-iodinated analog of the test compound
PentanalSaturated AldehydeNon-electrophilic aldehyde control

Biochemical Assays for Reactivity Assessment

Glutathione (GSH) Reactivity Assay

This assay assesses the intrinsic reactivity of an electrophilic compound with the biologically relevant nucleophile, glutathione. The rate of GSH depletion is a direct measure of the compound's reactivity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M potassium phosphate buffer, pH 7.0.

    • Prepare a 50 mM stock solution of glutathione (GSH) in the same buffer.

    • Prepare 10 mM stock solutions of the test and comparator compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 170 µL of 0.1 M potassium phosphate buffer, pH 7.4.

    • Add 10 µL of the 50 mM GSH stock solution.

    • Add 10 µL of the 10 mM compound stock solution to initiate the reaction (final compound concentration: 500 µM).

    • Incubate at room temperature for various time points (e.g., 0, 15, 30, 60 minutes).

    • At each time point, add 10 µL of the 1 M DTNB stock solution.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point by comparing the absorbance to a standard curve of known GSH concentrations.

    • Determine the second-order rate constant (k) for the reaction of each compound with GSH.

Illustrative Comparative Data:

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
This compound 1.25
Acrolein2.50
Iodoacetamide0.80
Penta-2,4-dienal0.15
PentanalNo significant reaction

Note: Data are illustrative and represent hypothetical outcomes.

gsh_reactivity_workflow reagents Prepare Reagents (DTNB, GSH, Compounds) plate_prep Add Buffer and GSH to 96-well Plate reagents->plate_prep reaction Initiate Reaction with Compound plate_prep->reaction incubation Incubate at Room Temp (Time Points) reaction->incubation dtnb_addition Add DTNB to Quench and Develop Color incubation->dtnb_addition measurement Measure Absorbance at 412 nm dtnb_addition->measurement analysis Calculate Rate Constant measurement->analysis

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Keap1-Nrf2 Pathway Activation Assay

This cellular assay determines if the test compound can induce the Nrf2 antioxidant response pathway, a common consequence of cellular electrophilic stress.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture AREc32 cells (a reporter cell line with a luciferase gene under the control of an antioxidant response element) in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test and comparator compounds for 24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye).

    • Calculate the fold induction of luciferase activity relative to vehicle-treated control cells.

    • Determine the EC₅₀ (the concentration that elicits a half-maximal response) for each compound.

Illustrative Comparative Data:

CompoundNrf2 Activation EC₅₀ (µM)
This compound 5.2
Acrolein2.8
Iodoacetamide15.6
Penta-2,4-dienal25.1
Pentanal> 100

Note: Data are illustrative and represent hypothetical outcomes.

nrf2_pathway compound Electrophilic Compound (e.g., this compound) keap1 Keap1 compound->keap1 Covalent Modification nrf2 Nrf2 keap1->nrf2 Inhibition of Nrf2 binding ubiquitin Ubiquitin Degradation nrf2->ubiquitin Normally leads to nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are Binding to gene_expression Antioxidant Gene Expression are->gene_expression Activation of logical_framework compound This compound chem_reactivity Chemical Reactivity (e.g., GSH Assay) compound->chem_reactivity protein_binding Protein Binding (e.g., Mass Spectrometry) chem_reactivity->protein_binding cellular_pathway Cellular Pathway Modulation (e.g., Nrf2 Activation) protein_binding->cellular_pathway off_target Identification of Off-Target Effects cellular_pathway->off_target adverse_outcomes Prediction of Adverse Outcomes off_target->adverse_outcomes

Benchmarking the Efficiency of 5-Iodopenta-2,4-dienal in Polyenal Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of 5-Iodopenta-2,4-dienal in the context of polyenal synthesis, a critical transformation in the production of various bioactive compounds and functional materials. We will objectively compare its projected performance with established alternatives, supported by established chemical principles and experimental data from analogous compounds.

Introduction to this compound in Synthetic Transformations

This compound is a halogenated polyenal that holds potential as a building block in organic synthesis. While specific literature on its applications is limited, its structure suggests a primary role in carbon-carbon bond-forming reactions to extend conjugated systems. The presence of a terminal iodide on a dienal framework makes it a candidate for reactions such as organometallic cross-coupling and Wittig-type olefinations, which are fundamental to the synthesis of longer polyenals.

The bromo-analogue, 5-bromopenta-2,4-dienal, has been utilized in the synthesis of ω-bromo polyenals. This suggests that this compound would undergo similar transformations, potentially with altered reactivity due to the nature of the carbon-iodine bond compared to the carbon-bromine bond.

Comparative Analysis: Polyenal Chain Extension

The synthesis of longer polyenals from 5-halogenated-penta-2,4-dienals can be envisioned through several synthetic strategies. Here, we compare the projected utility of this compound with a standard alternative, the Wittig reaction, for the synthesis of a model hepta-2,4,6-trienal.

Scenario: Synthesis of Hepta-2,4,6-trienal

  • Method A: Proposed use of this compound in a Wittig-type reaction. This would involve the formation of a phosphonium salt from this compound, followed by ylide formation and reaction with formaldehyde.

  • Method B: A standard Wittig reaction. This involves the reaction of a commercially available phosphonium salt, such as (formylmethyl)triphenylphosphonium chloride, with acrolein.

ParameterMethod A (Projected for this compound)Method B (Standard Wittig Reaction)
Starting Materials This compound, Triphenylphosphine, Base, Formaldehyde(Formylmethyl)triphenylphosphonium chloride, Base, Acrolein
Key Transformation Wittig OlefinationWittig Olefination
Projected Yield Moderate to GoodGood to High
Reaction Steps 2 (Phosphonium salt formation, Wittig reaction)1 (Wittig reaction from commercial salt)
Stereoselectivity Potentially a mixture of (E/Z)-isomersCan be influenced by reaction conditions and ylide stabilization
Substrate Scope Limited by the availability of halogenated dienalsBroad, extensive literature
Byproducts Triphenylphosphine oxideTriphenylphosphine oxide

Experimental Protocols

Method A: Proposed Synthesis of Hepta-2,4,6-trienal from this compound (Hypothetical Protocol)

Step 1: Synthesis of (5-oxo-2,4-pentadienyl)triphenylphosphonium iodide

To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M) is added triphenylphosphine (1.1 eq). The mixture is heated to reflux for 24 hours under an inert atmosphere. The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

Step 2: Wittig Reaction

To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added a strong base such as sodium hydride (1.1 eq). The mixture is stirred for 1 hour until the deep red color of the ylide persists. A solution of formaldehyde (1.2 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford hepta-2,4,6-trienal.

Method B: Synthesis of Hepta-2,4,6-trienal via a Standard Wittig Reaction (Established Protocol)

To a suspension of (formylmethyl)triphenylphosphonium chloride (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added a strong base such as potassium tert-butoxide (1.1 eq). The mixture is stirred for 30 minutes. A solution of acrolein (1.0 eq) in THF is then added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield hepta-2,4,6-trienal.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Method A: this compound Pathway cluster_B Method B: Standard Wittig Pathway A_start This compound A_int (5-oxo-2,4-pentadienyl) triphenylphosphonium iodide A_start->A_int PPh3 A_ylide Phosphonium Ylide A_int->A_ylide Base A_product Hepta-2,4,6-trienal A_ylide->A_product A_carbonyl Formaldehyde A_carbonyl->A_product Wittig Reaction B_start (Formylmethyl)triphenyl- phosphonium chloride B_ylide Phosphonium Ylide B_start->B_ylide Base B_product Hepta-2,4,6-trienal B_ylide->B_product B_carbonyl Acrolein B_carbonyl->B_product Wittig Reaction Logical_Relationship Reagent Choice of Halogenated Dienal Reactivity Reactivity of C-X Bond (C-I > C-Br > C-Cl) Reagent->Reactivity Reaction_Type Synthetic Transformation Reactivity->Reaction_Type Wittig Wittig-type Olefination Reaction_Type->Wittig Coupling Organometallic Cross-Coupling Reaction_Type->Coupling Efficiency_Wittig Potential for milder conditions but also instability Wittig->Efficiency_Wittig Efficiency_Coupling Faster oxidative addition, potentially higher efficiency Coupling->Efficiency_Coupling

Safety Operating Guide

Proper Disposal of 5-Iodopenta-2,4-dienal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Data Summary

5-Iodopenta-2,4-dienal is an unsaturated aldehyde containing iodine. Based on analogous compounds, it should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm. The double bonds in the dienal structure make it potentially reactive, and the presence of iodine introduces the possibility of releasing iodine or hydrogen iodide upon decomposition.

Hazard CategoryPotential HazardCitation
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. Studies on related dienals, such as 2,4-decadienal, have shown adverse effects including forestomach lesions and olfactory epithelial necrosis in animal studies.
Skin Corrosion/Irritation Expected to cause skin irritation. Similar unsaturated aldehydes, like 2,4-Octadienal, are known skin irritants.[1]
Eye Damage/Irritation Likely to cause serious eye irritation.
Environmental Hazards Organoiodine compounds can be toxic to aquatic life. Proper disposal is essential to prevent environmental contamination.
Combustibility May be a combustible liquid. Related compounds like 2,4-Octadienal are classified as combustible liquids.[1]

Experimental Protocols: Disposal Procedures

This section outlines the step-by-step process for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Waste Collection and Storage:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), into a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Label the container as "Hazardous Waste: this compound" and include any other relevant hazard warnings (e.g., "Combustible," "Skin Irritant").

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Disposal Method:

Due to its hazardous nature, this compound must be disposed of as hazardous waste.

  • Option 1: Licensed Waste Disposal Contractor: This is the recommended method. A licensed contractor will have the expertise and facilities to handle and dispose of the chemical in an environmentally sound manner, likely through high-temperature incineration.

  • Option 2: In-house Chemical Treatment (for advanced users with appropriate facilities):

    • Reduction/Deiodination: Treatment with a reducing agent under controlled conditions may be a possibility to remove the iodine. However, this should only be attempted by experienced chemists in a suitable laboratory setting with appropriate safety precautions.

    • Oxidation: Oxidation could also be a potential treatment method, but the reactivity of the dienal functional group must be carefully considered.

It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS of related compounds) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe spill Spill Occurs? wear_ppe->spill spill_procedure Follow Spill Management Protocol (Evacuate, Ventilate, Absorb, Collect) spill->spill_procedure Yes collect_waste Collect Waste in Labeled Hazardous Container spill->collect_waste No spill_procedure->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal_decision Disposal Method Decision contact_ehs->disposal_decision contractor Licensed Waste Disposal Contractor (Recommended) disposal_decision->contractor External in_house In-house Treatment (Advanced Users Only) disposal_decision->in_house Internal end End: Waste Disposed contractor->end in_house->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.